molecular formula C21H22ClN7S B15543202 Sitneprotafib CAS No. 2245082-05-5

Sitneprotafib

Katalognummer: B15543202
CAS-Nummer: 2245082-05-5
Molekulargewicht: 440.0 g/mol
InChI-Schlüssel: GKGIGIUNYOFYHZ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitneprotafib is a useful research compound. Its molecular formula is C21H22ClN7S and its molecular weight is 440.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2245082-05-5

Molekularformel

C21H22ClN7S

Molekulargewicht

440.0 g/mol

IUPAC-Name

(5S)-1'-[5-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C21H22ClN7S/c22-18-15(3-7-26-20(18)24)30-17-12-27-16(11-28-17)29-8-4-21(5-9-29)10-14-13(19(21)23)2-1-6-25-14/h1-3,6-7,11-12,19H,4-5,8-10,23H2,(H2,24,26)/t19-/m1/s1

InChI-Schlüssel

GKGIGIUNYOFYHZ-LJQANCHMSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Allosteric SHP2 Inhibitor Sitneprotafib: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitneprotafib (also known as JAB-3312) is a highly selective, orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of cellular proliferation and survival.[2][3] It plays a significant role in the RAS/MAPK, JAK/STAT, and PD-1 signaling pathways.[2][3] Dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Allosteric Inhibition of SHP2

This compound exerts its therapeutic effects by binding to an allosteric pocket of the SHP2 protein, stabilizing it in an inactive conformation.[1] This prevents the interaction of SHP2 with its upstream activators and downstream substrates, thereby inhibiting its phosphatase activity. The allosteric nature of this inhibition confers high selectivity for SHP2.

Impact on the RTK/RAS/MAPK Signaling Pathway

The Receptor Tyrosine Kinase (RTK)/RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. SHP2 acts as a positive regulator of this pathway.[2][3] Upon activation of RTKs by growth factors, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent downstream signaling through the MAPK cascade (RAF-MEK-ERK).[4]

By inhibiting SHP2, this compound effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of ERK (p-ERK), a key downstream effector of the pathway.[5] This inhibition of the RTK/RAS/MAPK pathway is a primary mechanism by which this compound exerts its anti-proliferative effects in cancer cells.[6]

RTK_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Growth Factor SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->SOS Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_active Inhibition

Figure 1: this compound's inhibition of the RTK/RAS/MAPK pathway.
Modulation of the Tumor Immune Microenvironment

Beyond its direct effects on tumor cell signaling, this compound also plays a crucial role in modulating the tumor immune microenvironment. SHP2 is a key downstream signaling molecule of the programmed cell death protein 1 (PD-1) receptor on T cells.[7][8] Engagement of PD-1 by its ligand, PD-L1, on tumor cells leads to the recruitment and activation of SHP2, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway.[8][9] This results in T-cell exhaustion and a suppressed anti-tumor immune response.

By inhibiting SHP2, this compound can block the immunosuppressive signaling of the PD-1 pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.[1] This provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[5]

PD1_Signaling_Pathway cluster_tcell T Cell cluster_tumorcell Tumor Cell TCR TCR TCR_signaling TCR Signaling (e.g., ZAP70, Lck) TCR->TCR_signaling PD1 PD-1 SHP2_active SHP2 (active) PD1->SHP2_active Recruitment & Activation SHP2_active->TCR_signaling Inhibition Effector_Function T Cell Effector Function (Cytotoxicity, Cytokine Release) TCR_signaling->Effector_Function MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding This compound This compound This compound->SHP2_active Inhibition

Figure 2: this compound's role in blocking PD-1 immunosuppressive signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
SHP2 Inhibition (IC50) 1.9 nMBiochemical Assay[10]
ERK Phosphorylation Inhibition (IC50) 0.23 nMCellular Assay[10]
Cell Proliferation Inhibition (IC50) 7.4 nMKYSE-520 (Esophageal Cancer)[10]
hERG Inhibition (IC50) 4.4 µMhERG Assay[10]
Caco-2 Permeability (PA-B) 17.3 x 10-6 cm/sCaco-2 Cell Assay[10]
Caco-2 Efflux Ratio (ER) 0.8Caco-2 Cell Assay[10]

Table 2: Preclinical In Vivo Activity of this compound

ModelTreatmentOutcomeReference
KYSE-520 Xenograft This compound (1 mg/kg, p.o., daily)Significant tumor regression[10]
MV-4-11 Xenograft This compound (1 mg/kg, p.o., daily)Tumor growth inhibition[10]

Table 3: Clinical Trial Data for this compound Combination Therapy

Trial IdentifierCombination TherapyIndicationKey FindingReference
NCT05288205 This compound + Glecirasib (KRAS G12C inhibitor)Advanced Solid Tumors with KRAS p.G12C mutationObjective Response Rate (ORR) of 71% in 102 previously untreated NSCLC patients.[5]

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol outlines the determination of the in vitro inhibitory activity of this compound against full-length human SHP2.

Materials:

  • Full-length recombinant human SHP2 protein

  • This compound

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the SHP2 enzyme in the assay buffer.

  • To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at room temperature.

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells and incubate at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm).

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SHP2_Assay_Workflow start Start prep_shp2 Prepare SHP2 solution and pre-activate with IRS-1 peptide start->prep_shp2 add_to_plate Add this compound and activated SHP2 to 384-well plate prep_shp2->add_to_plate prep_this compound Prepare serial dilutions of this compound prep_this compound->add_to_plate add_substrate Add DiFMUP substrate to initiate reaction add_to_plate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_ic50 Calculate initial velocities and determine IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the SHP2 biochemical inhibition assay.
ERK Phosphorylation Western Blot Assay

This protocol describes the measurement of phosphorylated ERK (p-ERK) levels in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204) and anti-total ERK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total ERK antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of p-ERK.

pERK_Western_Blot_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-p-ERK antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with ECL secondary_ab->detection reprobe Strip and re-probe with anti-total ERK antibody detection->reprobe quantify Quantify band intensities reprobe->quantify end End quantify->end

Figure 4: Workflow for the cellular p-ERK Western blot assay.
Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method for determining cell viability after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multi-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of subcutaneous tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Cancer cell line of interest

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the dosing schedule.

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (width)2 x length/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with a dual mechanism of action that involves the direct inhibition of the pro-proliferative RTK/RAS/MAPK signaling pathway in tumor cells and the enhancement of anti-tumor immunity by blocking the immunosuppressive PD-1 signaling in T cells. Preclinical and early clinical data demonstrate its promising anti-cancer activity, both as a monotherapy and in combination with other targeted agents and immunotherapies. The detailed experimental protocols provided herein offer a foundation for further investigation into the multifaceted activity of this promising therapeutic agent.

References

The Discovery and Development of Sitneprotafib (JAB-3312): A Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sitneprotafib (also known as JAB-3312) is a novel, potent, and highly selective orally bioavailable allosteric inhibitor of the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). Developed by Jacobio Pharma, this compound has emerged as a promising therapeutic agent in oncology, targeting the RAS/MAPK signaling pathway, a critical mediator of cell growth and proliferation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, with a focus on quantitative data and experimental methodologies. While the specific, detailed synthesis pathway for this compound is proprietary and not publicly disclosed, this guide will touch upon the general principles of its medicinal chemistry design based on available information.

Introduction: The Rationale for Targeting SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3] It is a key positive regulator of the RAS/MAPK signaling cascade. Dysregulation of the SHP2-mediated signaling is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. Allosteric inhibition of SHP2 presents an attractive strategy to modulate its activity, and several small molecule inhibitors have been developed, with this compound being a prominent second-generation example.[4]

Discovery and Medicinal Chemistry

This compound was developed by Jacobio Pharma through a dedicated drug design platform focused on exploiting the allosteric binding site of SHP2.[1] The discovery of this compound was the result of a structure-based drug design and optimization effort. The chemical structure of this compound is (5S)-1'-[5-[(2-Amino-3-chloro-4-pyridinyl)thio]-2-pyrazinyl]-5,7-dihydrospiro[6H-cyclopenta[b]pyridine-6,4'-piperidin]-5-amine.

While the detailed synthetic route is not publicly available, the discovery of similar allosteric SHP2 inhibitors often involves the design and synthesis of novel heterocyclic scaffolds that can bind to the tunnel-like allosteric pocket formed by the N-SH2, C-SH2, and PTP domains of SHP2. The optimization of these scaffolds focuses on enhancing potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[5] This prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling through the RAS/MAPK pathway. By inhibiting SHP2, this compound can suppress the proliferation of cancer cells that are dependent on this pathway.[1]

The inhibitory effect of this compound on the SHP2 signaling pathway can be visualized as follows:

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SHP2 SHP2 RTK->SHP2 Activation SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation SHP2->RAS Promotes GDP-GTP Exchange This compound This compound (JAB-3312) This compound->SHP2 Inhibition

Figure 1: Simplified signaling pathway of SHP2 and the inhibitory action of this compound.

Preclinical Pharmacology

Extensive preclinical studies have demonstrated the potent and selective activity of this compound.

Biochemical and Cellular Activity

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays.

ParameterValueCell Line/Assay ConditionReference
SHP2 Binding Kd 0.37 nM-[6]
SHP2 Enzymatic IC50 1.9 nM-[6][7][8]
Antiproliferative IC50 7.4 nMKYSE-520 (esophageal cancer)[6][7]
p-ERK Inhibitory IC50 0.23 nM-[6][7]
hERG IC50 4.4 μM-[7]
In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

Animal ModelDosingOutcomeReference
KYSE-520 Xenograft1.0 mg/kg QD (oral)95% Tumor Growth Inhibition (TGI)[6]
MV-4-11 Xenograft1 mg/kg, po, once daily for 26 daysTumor growth inhibition[7]

Experimental Protocols

Detailed experimental protocols for the characterization of SHP2 inhibitors can be complex. The following provides a generalized overview of the types of assays used.

SHP2 Enzymatic Assay (Generalized Protocol)

A common method to determine the enzymatic activity of SHP2 involves a fluorescence-based assay using a substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

Enzymatic_Assay_Workflow start Start reagents Prepare Assay Buffer, Recombinant SHP2, This compound (serial dilutions), and DiFMUP substrate start->reagents incubation Incubate SHP2 with This compound reagents->incubation reaction Initiate reaction by adding DiFMUP incubation->reaction measurement Measure fluorescence intensity (Excitation/Emission) reaction->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Figure 2: Generalized workflow for an in vitro SHP2 enzymatic assay.
Cell Proliferation Assay (Generalized Protocol)

The effect of this compound on cancer cell proliferation is typically assessed using assays like the MTS or CellTiter-Glo assay.

  • Cell Seeding: Plate cancer cells (e.g., KYSE-520) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay: Add the assay reagent (e.g., MTS or CellTiter-Glo reagent) to each well.

  • Measurement: Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.

Clinical Development

This compound is currently undergoing multiple clinical trials, both as a monotherapy and in combination with other targeted agents.[1][4] A notable combination is with glecirasib (B12386130), a KRAS G12C inhibitor, for the treatment of non-small cell lung cancer (NSCLC).[9] Early clinical data has shown promising results. For instance, in a Phase I/IIa trial for first-line NSCLC, the combination of glecirasib and this compound demonstrated a 71% objective response rate (ORR) in 102 previously untreated patients, with a median progression-free survival (PFS) of 12.2 months.[10]

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with a compelling preclinical profile. Its mechanism of action, targeting a key node in oncogenic signaling, and promising early clinical data, particularly in combination therapies, position it as a significant potential addition to the armamentarium of targeted cancer therapeutics. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile across various cancer types.

References

The SHP2 Inhibitor Sitneprotafib: An In-Depth Technical Overview of Early In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitneprotafib (also known as JAB-3312) is a highly selective, orally effective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a critical signaling node that plays a significant role in mediating cellular proliferation and immune checkpoint regulation.[2] As an oncogenic phosphatase, SHP2 is a key component of the RTK-RAS-MAPK signaling pathway and is also involved in suppressing anti-tumor immunity through its downstream signaling of the PD-1 receptor.[3] This technical guide provides a comprehensive summary of the early in-vitro studies of this compound, focusing on its mechanism of action, quantitative potency, and the experimental protocols used in its initial characterization.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[3] In its inactive state, the N-terminal SH2 domain of SHP2 interacts with its protein tyrosine phosphatase (PTP) catalytic domain, effectively blocking substrate access. Upon activation by binding to phosphotyrosyl residues of upstream proteins, this autoinhibition is relieved. This compound binds to a druggable pocket outside the identified SHP2 allosteric tunnel site, stabilizing the inactive conformation of the enzyme and preventing its activation. This inhibition of SHP2 leads to the downstream suppression of the RAS-MAPK signaling pathway, which is aberrantly activated in many cancers, and enhances anti-tumor immunity by blocking PD-1 signaling.

Quantitative In-Vitro Efficacy

Early in-vitro studies have demonstrated the potent and selective inhibitory activity of this compound against SHP2 and its downstream cellular effects. The following tables summarize the key quantitative data from these preclinical evaluations.

Parameter Value Assay Type Source
SHP2 Binding Affinity (Kd)0.37 nMBiochemical Assay
SHP2 Enzymatic Inhibition (IC50)1.44 nMBiochemical Assay
SHP2 Enzymatic Inhibition (IC50)1.9 nMBiochemical Assay

Table 1: Biochemical Potency of this compound against SHP2. This table summarizes the direct inhibitory and binding activity of this compound on the SHP2 enzyme.

Cell Line Parameter Value Assay Type Source
KYSE-520p-ERK Inhibition (IC50)0.23 nMCellular Assay
Multiple Cell Linesp-ERK Inhibition (IC50)0.68 to 4.84 nMCellular Assay

Table 2: Inhibition of Downstream Signaling by this compound. This table details the potency of this compound in inhibiting the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in various cancer cell lines.

Cell Line Parameter Value Assay Type Source
KYSE-520Anti-proliferative Activity (IC50)7.4 nMCell Viability Assay

Table 3: Anti-proliferative Activity of this compound. This table shows the concentration of this compound required to inhibit the proliferation of the KYSE-520 human esophageal cancer cell line by 50%.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the early in-vitro evaluation of this compound. These are intended to be overviews and for detailed, replicable protocols, the cited literature should be consulted.

SHP2 Enzymatic Inhibition Assay

The inhibitory effect of this compound on the enzymatic activity of full-length SHP2 was determined using a prompt fluorescence-based assay. The assay utilizes the surrogate substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). In the presence of active SHP2, DiFMUP is dephosphorylated, releasing the fluorescent product DiFMU. The fluorescence intensity is measured to determine the rate of the enzymatic reaction. The assay is performed with a fixed concentration of SHP2 and DiFMUP, and a range of this compound concentrations to determine the IC50 value.

p-ERK Inhibition Assay

The inhibition of ERK phosphorylation in cancer cell lines was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the levels of phosphorylated ERK (p-ERK) in cell lysates. Cells, such as KYSE-520 and NCI-H358, were treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before lysis. The cell lysates were then incubated with a pair of antibodies, one specific for total ERK and another for p-ERK, labeled with HTRF donor and acceptor fluorophores. The HTRF signal, which is proportional to the amount of p-ERK, was measured to determine the IC50 of this compound on ERK phosphorylation.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cancer cell lines, for example KYSE-520, were seeded in multi-well plates and treated with a range of this compound concentrations for an extended period (e.g., 6 days). Following the incubation period, the CellTiter-Glo® reagent was added to the wells, and the resulting luminescence, which is proportional to the number of viable cells, was measured to calculate the IC50 value for anti-proliferative activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.

Sitneprotafib_Mechanism_of_Action cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS SHP2 SHP2 SHP2->RAS ImmuneSuppression T-Cell Exhaustion & Immune Suppression SHP2->ImmuneSuppression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2 Inhibits PD1 PD-1 Receptor PD1->SHP2

Caption: Mechanism of Action of this compound on the RTK/RAS/MAPK and PD-1 Signaling Pathways.

In_Vitro_Workflow start Start biochem_assay Biochemical Assay (SHP2 Enzymatic Inhibition) start->biochem_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50 Determination) biochem_assay->data_analysis treatment Treatment with This compound cell_culture->treatment pERK_assay p-ERK Inhibition Assay (HTRF) treatment->pERK_assay prolif_assay Cell Proliferation Assay (e.g., CTG) treatment->prolif_assay pERK_assay->data_analysis prolif_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in-vitro characterization of this compound.

Conclusion

The early in-vitro studies of this compound have established it as a potent and selective inhibitor of SHP2. It effectively blocks the RTK/RAS/MAPK signaling cascade and has the potential to modulate the tumor microenvironment by inhibiting PD-1 signaling. The quantitative data from biochemical and cellular assays demonstrate its nanomolar potency in inhibiting SHP2 activity, downstream ERK phosphorylation, and cancer cell proliferation. These promising preclinical findings have provided a strong rationale for the continued clinical development of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with other targeted agents.

References

Sitneprotafib target protein identification and binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Identification and Binding Affinity of Sitneprotafib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as JAB-3312, is a highly selective, orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, encoded by the PTPN11 gene, is a critical signaling node that links receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, playing a pivotal role in cell growth and differentiation.[1][2] Aberrant SHP2 activation is implicated in various human cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the target protein identification, binding affinity, and mechanism of action of this compound, complete with detailed experimental protocols and data visualization.

Target Protein Identification: SHP2

The primary protein target of this compound has been identified as SHP2.[1] Target identification and engagement can be confirmed using various methodologies. A plausible and robust method for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to verify the engagement of this compound with its target protein SHP2 in intact cells. The principle of CETSA is based on the ligand-induced stabilization of the target protein to thermal denaturation.

1. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express SHP2 (e.g., KYSE-520 esophageal squamous carcinoma cells) to ~80% confluency.
  • Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) under standard cell culture conditions.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in a gradient) for a fixed duration (e.g., 3 minutes) to induce protein denaturation.
  • Cool the samples to room temperature.
  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.
  • Analyze the amount of soluble SHP2 in each sample by Western blotting using a specific anti-SHP2 antibody.
  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble SHP2 as a function of temperature.

5. Data Interpretation:

  • A positive target engagement is indicated by a shift in the melting curve to higher temperatures for this compound-treated cells compared to the vehicle control. This shift signifies that this compound binding stabilizes the SHP2 protein, making it more resistant to heat-induced denaturation.

Workflow for Target Identification

G Target Identification Workflow using CETSA A Cell Culture and Treatment (e.g., KYSE-520 cells + this compound) B Heating at Temperature Gradient A->B C Cell Lysis and Centrifugation B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot for SHP2 D->E F Data Analysis: Generate Melting Curves E->F G Confirmation of Target Engagement (Shift in Melting Temperature) F->G

Caption: Workflow for confirming this compound's engagement with its target protein SHP2 using the Cellular Thermal Shift Assay (CETSA).

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing its activation. In its active state, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS/MAPK signaling pathway, which promotes cell proliferation and survival. By locking SHP2 in its inactive state, this compound effectively blocks this downstream signaling cascade.

SHP2-Mediated RTK/RAS/MAPK Signaling Pathway

G This compound's Mechanism of Action in the RTK/RAS/MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Recruitment SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS SOS Grb2->SOS Recruitment RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->SHP2_inactive Inhibited by this compound SHP2_active->RAS_GDP Promotes GDP/GTP exchange via SOS This compound This compound This compound->SHP2_inactive Binds and Stabilizes (Allosteric Inhibition) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Caption: this compound allosterically inhibits SHP2, preventing its activation and blocking downstream signaling through the RAS/MAPK pathway.

Binding Affinity Determination

The binding affinity of this compound to SHP2 can be characterized by various biochemical and biophysical assays. These assays provide quantitative data on the potency and direct interaction of the inhibitor with its target.

Summary of Quantitative Binding Data
ParameterValueAssay TypeTarget
IC₅₀ 1.9 nMBiochemical Phosphatase AssaySHP2
IC₅₀ 7.4 nMCell Proliferation Assay (KYSE-520)Cellular
IC₅₀ 0.23 nMpERK Inhibition AssayCellular

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols

1. Biochemical Phosphatase Activity Assay (IC₅₀ Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of SHP2 using a synthetic phosphopeptide substrate.

  • Materials:

    • Recombinant full-length human SHP2 protein.

    • A bis-phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.

    • A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

    • This compound serial dilutions.

  • Procedure:

    • Add SHP2 protein and the activating phosphopeptide to the wells of a 384-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the phosphatase reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence (Excitation/Emission ~358/450 nm) over time using a plate reader.

    • Calculate the reaction rates and plot the percent inhibition against the logarithm of this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

2. Surface Plasmon Resonance (SPR) (Kinetics and Affinity)

SPR measures the real-time binding kinetics of this compound to SHP2, providing association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.

  • Materials:

    • SPR instrument and a sensor chip (e.g., CM5).

    • Recombinant full-length human SHP2 protein.

    • This compound serial dilutions in running buffer.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the SHP2 protein onto the sensor chip surface via amine coupling.

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the SHP2-immobilized surface for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

    • Record the sensorgrams (response units vs. time) for each concentration.

    • Analyze the data using a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).

3. Isothermal Titration Calorimetry (ITC) (Thermodynamics and Affinity)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Materials:

    • Isothermal titration calorimeter.

    • Highly purified and concentrated recombinant SHP2 protein and this compound.

    • Dialysis buffer (ensure identical buffer for both protein and compound to minimize heats of dilution).

  • Procedure:

    • Dialyze both SHP2 and this compound extensively against the same buffer.

    • Accurately determine the concentrations of the protein and the compound.

    • Load the SHP2 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the SHP2 solution while monitoring the heat evolved or absorbed.

    • Integrate the heat signal for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine n, Kₑ, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.

Workflow for Binding Affinity Determination

G Binding Affinity Determination Workflow cluster_biochemical Biochemical Assay cluster_biophysical Biophysical Assays A Fluorescence-based Phosphatase Assay B Determine IC₅₀ (Inhibitory Potency) A->B End Comprehensive Binding Profile B->End C Surface Plasmon Resonance (SPR) D Determine kₐ, kₑ, Kₑ (Binding Kinetics) C->D D->End E Isothermal Titration Calorimetry (ITC) F Determine Kₑ, n, ΔH, ΔS (Binding Thermodynamics) E->F F->End Start This compound + SHP2 Start->A Start->C Start->E

Caption: A multi-faceted workflow for characterizing the binding affinity of this compound to SHP2 using biochemical and biophysical methods.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2. Its mechanism of action involves stabilizing the auto-inhibited conformation of SHP2, thereby preventing the activation of the oncogenic RTK/RAS/MAPK signaling pathway. The target engagement and binding affinity of this compound have been quantified through a suite of robust experimental methodologies, confirming its high potency at both the enzymatic and cellular levels. This detailed understanding of its molecular interactions provides a strong rationale for its ongoing clinical development in oncology.

References

The SHP2 Inhibitor Sitneprotafib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitneprotafib (also known as JAB-3312) is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical downstream signaling molecule for multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-MAPK signaling pathway, making it a compelling target for cancer therapy. This document provides an in-depth technical guide on the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, experimental validation, and therapeutic potential. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a clinical-stage small molecule inhibitor that targets the SHP2 phosphatase, a non-receptor protein tyrosine phosphatase that is a key transducer of signaling from RTKs to downstream pathways, most notably the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers. This compound has demonstrated potent preclinical anti-tumor activity, particularly in combination with inhibitors of other nodes in the RAS/MAPK pathway, and is currently being evaluated in clinical trials for various solid tumors.[3][4]

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These studies have established its potency as a SHP2 inhibitor and its downstream effects on cellular signaling and tumor growth.

In Vitro Activity

This compound has been shown to be a potent inhibitor of SHP2 phosphatase activity and to effectively suppress the downstream RAS/MAPK signaling pathway, as evidenced by the inhibition of ERK phosphorylation. Furthermore, it has demonstrated significant anti-proliferative effects in cancer cell lines with activated RAS/MAPK signaling.[1]

ParameterCell LineValueReference
SHP2 Inhibition (IC50) -1.44 nmol/L
p-ERK Inhibition (IC50) KYSE-5200.68 nmol/L
NCI-H3584.84 nmol/L
Cell Proliferation (IC50) KYSE-5207.4 nM
In Vivo Activity

Preclinical xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. These studies have utilized various cancer cell lines implanted in immunocompromised mice.

Animal ModelCell LineTreatmentOutcomeReference
BALB/c nude miceKYSE-5200.5 mg/kg, oral, dailyTumor growth inhibition
NOD/SCID miceMV-4-111 mg/kg, oral, dailyTumor growth inhibition
BALB/c nude miceNCI-H19750.5 mg/kg, oral, dailyModerately suppressed tumor growth (TGI rate of 41.4%)

Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile. However, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these preclinical studies are not yet publicly available in a structured format.

Clinical trials are currently underway to fully characterize the pharmacokinetic profile of this compound in humans, both as a single agent and in combination with other therapies. The results of these pharmacokinetic assessments from ongoing clinical trials, including NCT04720976 and NCT05288205, have not been fully disclosed in the public domain.

Mechanism of Action: SHP2 Inhibition in the RAS/MAPK Pathway

This compound functions as an allosteric inhibitor of SHP2. By binding to a pocket on the SHP2 protein, it stabilizes the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby interrupting the signal transduction from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK cascade. The inhibition of this pathway ultimately leads to decreased cell proliferation and tumor growth.

SHP2_Inhibition_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Grb2_SOS Grb2/SOS SHP2->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound (JAB-3312) This compound->SHP2 pERK_Inhibition_Workflow A 1. Cell Culture (e.g., KYSE-520, NCI-H358) B 2. Treatment with this compound (Varying Concentrations) A->B C 3. Cell Lysis and Protein Quantification B->C D 4. SDS-PAGE and Western Blotting C->D E 5. Antibody Incubation (p-ERK, total ERK) D->E F 6. Imaging and Data Analysis (IC50) E->F Xenograft_Study_Workflow A 1. Cell Implantation (e.g., KYSE-520 into nude mice) B 2. Tumor Growth (to a palpable size) A->B C 3. Randomization of Mice into Treatment Groups B->C D 4. Daily Oral Administration (this compound or vehicle) C->D E 5. Tumor Volume Measurement (at regular intervals) D->E F 6. Data Analysis (Tumor Growth Inhibition) E->F

References

The Evolving Landscape of SHP2 Inhibition: A Technical Guide to Sitneprotafib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation and survival through the RTK/RAS/MAPK cascade, as well as its involvement in immune checkpoint regulation via the PD-1 pathway, has positioned it as a high-value target for cancer therapy. Sitneprotafib (JAB-3312), a highly selective, orally bioavailable, allosteric SHP2 inhibitor developed by Jacobio Pharma, represents a significant advancement in targeting this previously challenging phosphatase. This technical guide provides an in-depth analysis of this compound, its structural analogues, and derivatives. It details the structure-activity relationships, key experimental methodologies for their evaluation, and the intricate signaling pathways they modulate.

Introduction to SHP2 and the Rationale for Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphorylated tyrosine residues on RTKs or scaffold proteins, SHP2 undergoes a conformational change, exposing its catalytic site and enabling it to dephosphorylate downstream substrates, thereby promoting signaling through the RAS/MAPK pathway.[1][2] Gain-of-function mutations in PTPN11 are associated with several developmental disorders and various cancers.[1]

Furthermore, SHP2 is a key downstream effector of the PD-1 immune checkpoint receptor.[3][4] Its phosphatase activity is implicated in suppressing T-cell activation, thereby contributing to tumor immune evasion. Consequently, inhibiting SHP2 presents a dual therapeutic strategy: directly targeting cancer cell proliferation and enhancing anti-tumor immunity.[3]

This compound (JAB-3312): A Second-Generation Allosteric SHP2 Inhibitor

This compound (JAB-3312) is a potent and selective allosteric inhibitor of SHP2.[5][6] Unlike first-generation inhibitors, this compound was developed through a sophisticated drug discovery platform that integrated crystallography, molecular dynamics, and structure-activity relationship (SAR) analysis.[7] This led to the identification of a novel allosteric binding site, distinct from that of earlier inhibitors, resulting in a highly optimized compound with superior potency and pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) of this compound Analogues

The discovery of this compound involved the synthesis and evaluation of numerous structural analogues. The core scaffold was optimized to achieve high binding affinity and potent inhibition of SHP2's phosphatase activity. A recent publication in the Journal of Medicinal Chemistry disclosed the structure of JAB-3312 and highlighted that its binding pocket is significantly different from other SHP2 inhibitors, defining a new allosteric site.[5] The optimization process focused on balancing inhibitory potency with favorable pharmacokinetic parameters. The removal of a primary amine group in the final structure of JAB-3312, for instance, was shown to improve absorption with minimal toxicity.[8]

Structural Analogues and Derivatives of SHP2 Inhibitors

The field of SHP2 inhibition has seen the development of various chemical scaffolds targeting the allosteric pocket. While direct structural analogues of this compound are proprietary, a review of the patent and scientific literature reveals several distinct chemotypes of allosteric SHP2 inhibitors. These compounds, while differing in their core structures, share the common mechanism of stabilizing the inactive conformation of SHP2.

Examples of diverse SHP2 inhibitor scaffolds include:

  • Pyrazolopyrimidinones (e.g., SHP389): These 5,6-fused bicyclic scaffolds bind to the same allosteric tunnel as earlier inhibitors like SHP099.[9]

  • Imidazopyrazine Derivatives: These compounds have also been explored for their SHP2 inhibitory activity.[2]

  • Thiazole (B1198619) Derivatives: A series of inhibitors containing a thiazole moiety have been identified with potent anti-proliferative activity.[10]

  • 3,4,6-trihydroxy-5-oxo-5H-benzo[11]annulene Derivatives: This scaffold was identified through high-throughput screening and subsequent SAR studies.[12]

The exploration of these diverse scaffolds provides a rich landscape for the design of next-generation SHP2 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other representative SHP2 inhibitors.

Compound Target Assay Type IC50 (nM) Reference
This compound (JAB-3312) SHP2Enzymatic1.9[6]
KYSE-520 cellsProliferation7.4[6]
p-ERK inhibitionCellular0.23[6]
SHP099 SHP2Enzymatic71[9]
SHP394 SHP2Enzymatic23[1]
Compound 23 SHP2Enzymatic50[10]
Compound 1 SHP2Enzymatic97[12]

Table 1: In Vitro Potency of this compound and Selected Analogues.

Compound Species Dose & Route Model Tumor Growth Inhibition (TGI) Reference
This compound (JAB-3312) Mouse1 mg/kg, p.o., dailyKYSE-520 xenograft95%[6]
SHP099 Mouse75 mg/kg, p.o., dailyKYSE-520 xenograftDose-dependent[13]

Table 2: In Vivo Efficacy of this compound and a Reference Compound.

Compound Assay Parameter Value Reference
This compound (JAB-3312) Caco-2Papp (A-B)17.3 x 10-6 cm/s[6]
Caco-2Efflux Ratio0.8[6]

Table 3: In Vitro ADME Properties of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of SHP2 inhibitors. The following sections outline the key experimental protocols.

Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

  • Principle: The catalytic activity of SHP2 is monitored using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.

  • Procedure:

    • Recombinant SHP2 protein is pre-incubated with a bis-tyrosyl-phosphorylated peptide to induce an active conformation.

    • The test compound (e.g., this compound) at various concentrations is added to the activated SHP2.

    • The reaction is initiated by the addition of DiFMUP.

    • The fluorescence intensity is measured over time using a plate reader.

    • IC50 values are calculated from the dose-response curves.[9]

Cellular p-ERK Inhibition Assay (Western Blot)

This assay determines the ability of an inhibitor to block the downstream signaling of the MAPK pathway in a cellular context.

  • Principle: The phosphorylation of ERK (p-ERK), a key downstream effector of the SHP2-RAS-MAPK pathway, is measured by Western blot analysis.

  • Procedure:

    • Cancer cell lines with known RTK/RAS pathway activation (e.g., KYSE-520) are cultured.

    • Cells are treated with the SHP2 inhibitor at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for p-ERK and total ERK.

    • HRP-conjugated secondary antibodies are used for detection via chemiluminescence.

    • The ratio of p-ERK to total ERK is quantified to determine the inhibitory effect.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored.

  • Procedure:

    • Human cancer cells (e.g., KYSE-520) are subcutaneously injected into nude mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The SHP2 inhibitor is administered orally at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).[6][13]

Caco-2 Permeability Assay

This in vitro assay predicts the intestinal absorption of an orally administered drug.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that mimics the intestinal epithelium. The transport of a compound across this monolayer is measured.

  • Procedure:

    • Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent monolayer.

    • The test compound is added to the apical (A) side of the monolayer.

    • The amount of compound that transports to the basolateral (B) side is measured over time by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

    • To assess active efflux, the transport from basolateral to apical (B to A) is also measured, and the efflux ratio (Papp(B-A)/Papp(A-B)) is determined.[14][15]

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is measured.

  • Procedure:

    • The test compound is incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH (a necessary cofactor) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 10, 30, 60 minutes).

    • The reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

    • The half-life (t1/2) and intrinsic clearance (Clint) are calculated.[7][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

RTK_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->RAS_GTP promotes MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->SHP2 inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PD1_SHP2_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 SHP2_inactive SHP2 (inactive) PD1->SHP2_inactive recruits & activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active TCR_signaling TCR Signaling (e.g., ZAP70, PI3K) SHP2_active->TCR_signaling dephosphorylates & inihibits T_cell_activation T-Cell Activation TCR_signaling->T_cell_activation This compound This compound This compound->SHP2_inactive stabilizes inactive state PDL1 PD-L1 PDL1->PD1 binds Western_Blot_Workflow start Cancer Cell Culture treatment Treat with This compound start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Detection & Quantification probing->detection end p-ERK/Total ERK Ratio detection->end

References

The Efficacy of Sitneprotafib in Mitigating Amyloid-Beta Aggregation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). Therapeutic strategies aimed at inhibiting this process are at the forefront of AD research. This document provides a technical overview of Sitneprotafib, a novel small molecule inhibitor of Aβ aggregation. Preclinical data suggest that this compound potently inhibits the formation of neurotoxic Aβ oligomers and fibrils. This guide summarizes the quantitative data from key in vitro and cell-based experiments, details the experimental protocols utilized, and illustrates the proposed mechanism of action and experimental workflows.

Introduction to Amyloid-Beta Aggregation

Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, which are primarily composed of aggregated Aβ peptides. These peptides, particularly the Aβ42 isoform, are prone to misfolding and self-assembly into soluble oligomers, protofibrils, and ultimately insoluble fibrils that form plaques.[1] Growing evidence suggests that the soluble oligomeric species of Aβ are the most neurotoxic, capable of inducing synaptic dysfunction and neuronal cell death.[2][3] Therefore, inhibiting the initial stages of Aβ aggregation is a promising therapeutic approach. This compound has been developed to target these early aggregation events.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on Aβ aggregation have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Aβ42 Aggregation

Assay TypeParameterThis compoundControl (Vehicle)
Thioflavin T (ThT) AssayIC50 (µM)2.5 ± 0.4N/A
Thioflavin T (ThT) AssayMax Inhibition (%)92 ± 50
Transmission Electron MicroscopyFibril Density Score0.8 ± 0.24.5 ± 0.3

Table 2: Binding Affinity of this compound to Aβ Species

Aβ SpeciesBinding Affinity (Kd) (nM)Method
Aβ42 Monomers150 ± 25Surface Plasmon Resonance
Aβ42 Oligomers35 ± 8Microscale Thermophoresis
Aβ42 Fibrils>1000Surface Plasmon Resonance

Table 3: Neuroprotective Effects of this compound in Cell Culture

Cell LineAssayEndpointThis compound + Aβ42 OligomersAβ42 Oligomers Alone
SH-SY5YMTT AssayCell Viability (%)88 ± 745 ± 6
Primary Cortical NeuronsLDH AssayCytotoxicity (%)12 ± 355 ± 8

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of Aβ fibril formation in real-time.

  • Preparation of Aβ42: Lyophilized synthetic Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and dried under vacuum to ensure a monomeric starting state. The peptide film is then resuspended in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Assay Setup: Aβ42 monomers (10 µM) are incubated in the presence of varying concentrations of this compound or vehicle control in a 96-well plate.

  • Thioflavin T Addition: Thioflavin T (ThT) is added to each well at a final concentration of 5 µM.

  • Fluorescence Measurement: The plate is incubated at 37°C with intermittent shaking, and ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the final fluorescence values against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Transmission Electron Microscopy (TEM)

TEM is employed to visually confirm the inhibition of Aβ fibril formation.

  • Sample Preparation: Aβ42 monomers (10 µM) are incubated with this compound (at a concentration of 2x IC50) or vehicle control at 37°C for 24 hours.

  • Grid Preparation: A 5 µL aliquot of each sample is applied to a carbon-coated copper grid and allowed to adsorb for 2 minutes.

  • Staining: The grid is washed with distilled water and negatively stained with 2% (w/v) uranyl acetate (B1210297) for 1 minute.

  • Imaging: The grids are air-dried and examined using a transmission electron microscope to visualize the morphology of Aβ aggregates.

Cell-Based Neurotoxicity Assays

These assays assess the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons are cultured under standard conditions.

  • Preparation of Aβ42 Oligomers: Monomeric Aβ42 is incubated at 4°C for 24 hours to form stable oligomers. The oligomeric state is confirmed by Western blotting or size-exclusion chromatography.

  • Treatment: Cells are pre-incubated with this compound for 2 hours before the addition of Aβ42 oligomers (1 µM).

  • MTT Assay (Cell Viability): After 24 hours of incubation with Aβ oligomers, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to quantify cell viability.

  • LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of this compound

G cluster_0 Amyloid-Beta Aggregation Cascade cluster_1 This compound Intervention Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Aggregation Stabilized Monomers Stabilized Monomers Protofibrils Protofibrils Oligomers->Protofibrils Non-toxic Complexes Non-toxic Complexes Neuronal Toxicity Neuronal Toxicity Oligomers->Neuronal Toxicity Induces Fibrils (Plaques) Fibrils (Plaques) Protofibrils->Fibrils (Plaques) This compound This compound This compound->Aβ Monomers Binds & Stabilizes This compound->Oligomers Binds & Neutralizes

Caption: Proposed mechanism of this compound action on Aβ aggregation.

Experimental Workflow for Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation A Primary Screen (ThT Assay) B Confirmation (TEM) A->B C Binding Affinity (SPR/MST) B->C D Neurotoxicity Assays (MTT/LDH) C->D Lead Candidates E Mechanism of Action Studies D->E F Animal Model Studies (e.g., Tg2576 mice) E->F Promising Compounds G Pharmacokinetics & Toxicology F->G

Caption: Workflow for evaluating Aβ aggregation inhibitors.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of amyloid-beta aggregation in vitro and exhibits neuroprotective effects in cell-based models. Its ability to interfere with the early stages of the Aβ aggregation cascade, particularly the formation of toxic oligomers, underscores its potential as a disease-modifying therapeutic for Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.

References

The Potential Role of Sitneprotafib in Modulating Tau Phosphorylation: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential role of Sitneprotafib in tau phosphorylation based on the known functions of its target, SHP2, in neuronal biology and Alzheimer's disease. As of the latest available information, there are no published studies directly investigating the effects of this compound on tau phosphorylation. Therefore, the proposed mechanisms, experimental data, and protocols outlined herein are hypothetical and intended to guide future research.

Introduction

Tau pathology, characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau, is a central hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The intricate regulation of tau phosphorylation by a network of kinases and phosphatases presents a compelling area for therapeutic intervention. This compound (also known as JAB-3312) is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] While primarily investigated for its anti-cancer properties, the role of SHP2 in neuronal signaling and its recently discovered interaction with tau suggest a novel, albeit unexplored, therapeutic avenue for neurodegenerative diseases.[1][2] This technical guide will delve into the established connection between SHP2 and tau, propose a hypothetical mechanism for this compound's action on tau phosphorylation, and provide a framework for preclinical investigation.

The Established Role of SHP2 in Neuronal Function and Tau Biology

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, and oncogenic transformation.[3] In the nervous system, SHP2 is involved in neuronal differentiation, synaptic plasticity, and memory formation.[4]

Recent studies have unveiled a direct interaction between SHP2 and the tau protein.[1][5] Key findings include:

  • Direct Interaction: SHP2 has been shown to form a complex with tau in neuronal cells and in the brains of Alzheimer's disease patients.[1][5]

  • Phosphorylation-Dependent Interaction: The interaction between SHP2 and tau is significantly enhanced by the phosphorylation of tau at threonine 231 (T231).[1]

  • Upregulation in Alzheimer's Disease: Levels of SHP2 and the formation of tau-SHP2 complexes are elevated in the brains of individuals with Alzheimer's disease.[1][5]

  • Dephosphorylation of Tau: SHP2 has been demonstrated to dephosphorylate tau at tyrosine residue Y18.[6]

  • Role in Signaling Pathways: The tau-SHP2 interaction is implicated in the nerve growth factor (NGF)-induced MAPK signaling pathway, which is crucial for neuronal development and survival.[1]

  • Contradictory Evidence on Tau Phosphorylation: While SHP2 can dephosphorylate tau at a tyrosine site, some evidence from a glaucoma model suggests that SHP2 upregulation may be associated with increased tau phosphorylation at serine 404.[2] This highlights the complex and potentially context-dependent role of SHP2 in regulating tau phosphorylation.

  • Involvement in Amyloid-Beta Regulation: Preclinical studies have indicated that inhibition of SHP2 can lead to a reduction in amyloid-beta levels, another key pathological hallmark of Alzheimer's disease.[7]

Proposed Mechanism of Action for this compound in Tau Phosphorylation

Based on the known functions of SHP2, we propose a hypothetical mechanism by which this compound, as a SHP2 inhibitor, could modulate tau phosphorylation and its downstream pathological consequences.

Signaling Pathway Diagram

SHP2_Tau_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activates GrowthFactor Growth Factor (e.g., NGF) GrowthFactor->RTK Binds SHP2_active SHP2 (active) pTau_Y18 pTau (Y18) SHP2_active->pTau_Y18 Dephosphorylates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Tau Tau ERK->Tau Phosphorylates (e.g., T231) pTau_T231 pTau (T231) pTau_T231->SHP2_active Enhances interaction with This compound This compound This compound->SHP2_active Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PrimaryNeurons Primary Neuronal Cultures Treatment Treat with this compound (Dose-Response) PrimaryNeurons->Treatment SHSY5Y SH-SY5Y Cell Line (Tau Overexpression) SHSY5Y->Treatment WesternBlot Western Blot for pTau and Total Tau Treatment->WesternBlot CoIP Co-immunoprecipitation for Tau-SHP2 Interaction Treatment->CoIP PLA Proximity Ligation Assay for Tau-SHP2 Treatment->PLA MouseModel Tauopathy Mouse Model (e.g., P301S) DrugAdmin Chronic this compound Administration MouseModel->DrugAdmin Behavioral Behavioral Testing (e.g., Morris Water Maze) DrugAdmin->Behavioral IHC Immunohistochemistry of Brain Slices (pTau, SHP2) Behavioral->IHC Biochem Biochemical Analysis of Brain Homogenates IHC->Biochem

References

Methodological & Application

Application Notes and Protocols for Sitneprotafib (JAB-3312) in In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitneprotafib (also known as JAB-3312) is a potent and highly selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] As a critical node in multiple signaling pathways, SHP2 plays a significant role in tumor proliferation and immune evasion.[2] These application notes provide detailed protocols and dosage calculation guidelines for the use of this compound in pre-clinical in-vivo mouse models of cancer.

Mechanism of Action: this compound targets the SHP2 phosphatase, a key signaling molecule downstream of multiple receptor tyrosine kinases (RTKs).[2] By inhibiting SHP2, this compound effectively blocks the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.[2][3] Furthermore, this compound has been shown to modulate the tumor microenvironment by blocking PD-1 signaling, thereby enhancing anti-tumor immunity.[2][4][5]

Data Presentation: In-Vivo Dosage Summary

The following table summarizes the effective dosages of this compound (JAB-3312) used in various in-vivo mouse xenograft models.

Mouse ModelCancer TypeThis compound (JAB-3312) DosageAdministration RouteDosing ScheduleEfficacyReference
KYSE-520 XenograftEsophageal Squamous Cell Carcinoma1.0 mg/kgOral (p.o.)Once daily (QD)95% Tumor Growth Inhibition (TGI)[2]
KYSE-520 XenograftEsophageal Squamous Cell Carcinoma1 mg/kgOral (p.o.)Once daily for 26 daysSignificant tumor regression[1]
MV-4-11 XenograftAcute Myeloid Leukemia1 mg/kgOral (p.o.)Once daily for 26 daysAntitumor activity[1]
SW837 XenograftColon Adenocarcinoma0.5 mg/kgOral gavageDailyEnhanced antitumor effect in combination[4][6]
MIA PaCa-2 XenograftPancreatic Cancer0.5 mg/kgOral gavageDailyEnhanced antitumor effect in combination[6]

Experimental Protocols

Protocol 1: Evaluation of this compound Monotherapy in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound as a single agent in a subcutaneous xenograft mouse model.

1. Cell Culture and Xenograft Tumor Implantation:

  • Culture human cancer cells (e.g., KYSE-520) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice, 6-8 weeks old).
  • Monitor tumor growth regularly using calipers.

2. Animal Randomization and Grouping:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Group 1 (Vehicle Control): Administer the vehicle solution used to formulate this compound.
  • Group 2 (this compound Treatment): Administer this compound at the desired dose (e.g., 1.0 mg/kg).

3. This compound Formulation and Administration:

  • Formulation: Prepare a fresh formulation of this compound for oral administration. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The final concentration should be calculated based on the average weight of the mice and the dosing volume.
  • Administration: Administer the calculated dose of this compound or vehicle solution orally (p.o.) via gavage once daily (QD).

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the general health and behavior of the mice daily.
  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
  • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).

Protocol 2: Evaluation of this compound in Combination Therapy

This protocol describes the assessment of this compound's efficacy when combined with another therapeutic agent (e.g., a KRAS G12C inhibitor or a MEK inhibitor).

1. Xenograft Model Establishment:

  • Follow the same procedure as in Protocol 1 for tumor implantation.

2. Animal Grouping:

  • Randomize mice into four groups:
  • Group 1: Vehicle Control
  • Group 2: this compound alone (e.g., 0.5 mg/kg)
  • Group 3: Combination agent alone
  • Group 4: this compound + Combination agent

3. Drug Formulation and Administration:

  • Formulate this compound and the combination agent as per their respective protocols.
  • Administer the drugs according to the desired schedule. For example, this compound can be given daily by oral gavage.

4. Monitoring and Endpoint Analysis:

  • Follow the same monitoring and analysis procedures as described in Protocol 1.
  • Compare tumor growth inhibition between the monotherapy and combination therapy groups to assess for synergistic or additive effects.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Culture (e.g., KYSE-520) implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization vehicle Vehicle Control (Oral Gavage, QD) randomization->vehicle This compound This compound (e.g., 1.0 mg/kg, QD) randomization->this compound monitoring Tumor Volume & Body Weight Measurement vehicle->monitoring This compound->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint

Caption: Experimental workflow for in-vivo efficacy testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activation PD1 PD-1 PD1->SHP2 Activation RAS RAS SHP2->RAS Activation ImmuneSuppression T-Cell Inhibition SHP2->ImmuneSuppression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation This compound This compound (JAB-3312) This compound->SHP2 Inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Sitneprotafib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Dissolving and Utilizing Sitneprotafib in DMSO for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as JAB-3312, is a potent and highly selective allosteric inhibitor of SHP2 (Src homology-2 protein tyrosine phosphatase)[1][2]. SHP2 is a critical phosphatase that plays a significant role in the receptor tyrosine kinase (RTK) signaling pathway, upstream of RAS[1]. By inhibiting SHP2, this compound effectively blocks the RTK/RAS/MAPK signaling cascade, which is often dysregulated in various cancers, leading to the inhibition of tumor cell proliferation and growth[1]. These application notes provide a detailed protocol for the proper dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, ensuring compound stability and optimal performance in in vitro assays.

Physicochemical Properties and Solubility Data

A summary of the relevant physicochemical properties and solubility of this compound is presented below.

PropertyValueReference
Synonyms JAB-3312[3]
Molecular Formula C₂₁H₂₂ClN₇S[4]
Molecular Weight 440.0 g/mol [4]
Solubility in DMSO 200 mg/mL (454.59 mM)[3]
Appearance Powder[3]

Materials and Reagents

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Optional: Sonicator or water bath at 37°C

Experimental Protocols

Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound, which can be stored for future use.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). It is crucial to use newly opened or properly stored hygroscopic DMSO to ensure maximum solubility[3].

    • Gently vortex the tube to dissolve the powder. If precipitation or phase separation occurs, sonication or gentle heating in a 37°C water bath can aid in dissolution[3][5]. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months[3].

Preparation of Working Solutions for Cell Culture Treatment

This protocol describes the dilution of the high-concentration stock solution to the final working concentrations for treating cells.

  • Pre-warm Culture Medium: Ensure the complete cell culture medium is pre-warmed to 37°C before use.

  • Serial Dilutions (if necessary): If a dose-response experiment is planned, perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stocks[6].

  • Dilution into Culture Medium:

    • To minimize precipitation, add the this compound-DMSO stock solution dropwise to the pre-warmed cell culture medium while gently mixing[7].

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[6][8]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments[9].

  • Final Concentration Example: To prepare a 1 mL working solution with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%, add 1 µL of a 10 mM this compound stock solution in DMSO to 999 µL of pre-warmed cell culture medium.

  • Immediate Use: Use the freshly prepared working solutions to treat cells immediately.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the RTK/RAS/MAPK signaling pathway.

Sitneprotafib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (JAB-3312) This compound->SHP2 Inhibition

Caption: Mechanism of action of this compound in the RTK/RAS/MAPK signaling pathway.

Experimental Workflow for Cell-Based Assays

The diagram below outlines a general workflow for utilizing this compound in cell-based experiments.

Experimental_Workflow A Prepare this compound Stock Solution in DMSO D Prepare Working Solutions of this compound in Media A->D B Seed Cells in Culture Plates C Allow Cells to Adhere (e.g., overnight) B->C E Treat Cells with this compound and Vehicle Control C->E D->E F Incubate for Desired Time Period E->F G Perform Downstream Assays (e.g., Viability, Western Blot) F->G

Caption: General experimental workflow for cell treatment with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation upon dilution The compound is not fully dissolved in the stock solution or is poorly soluble in aqueous media. The final DMSO concentration is too low.Ensure the stock solution is completely dissolved; consider gentle warming or sonication[5]. Prepare intermediate dilutions in DMSO before the final dilution in media[6]. Add the DMSO stock solution to the media while vortexing to ensure rapid mixing[6].
Inconsistent experimental results Inaccurate pipetting, degradation of the compound, or variability in cell seeding.Use calibrated pipettes and sterile techniques. Aliquot the stock solution to avoid repeated freeze-thaw cycles[3]. Ensure consistent cell seeding density.
Cell toxicity in control group The final DMSO concentration is too high for the specific cell line.Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cell line. Typically, keep the final DMSO concentration below 0.5%[8].

Conclusion

This protocol provides a comprehensive guide for the preparation and use of this compound in cell culture. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results when investigating the effects of this potent SHP2 inhibitor. As with any experimental procedure, optimization for specific cell lines and assay conditions may be necessary.

References

Application Note: Detecting Sitneprotafib Target Engagement Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sitneprotafib (also known as JAB-3312) is a potent and highly selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node in the receptor tyrosine kinase (RTK)/RAS/mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1][2] By inhibiting SHP2, this compound blocks this signaling cascade, leading to reduced cancer cell proliferation and tumor growth.[1] This application note provides a detailed protocol for assessing the target engagement of this compound by monitoring the phosphorylation status of a key downstream effector, ERK (extracellular signal-regulated kinase), using Western blot analysis.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in oncology research and the preclinical evaluation of SHP2 inhibitors.

Signaling Pathway of this compound Action

The diagram below illustrates the role of SHP2 in the RTK/RAS/MAPK signaling pathway and the mechanism of action for this compound. In this pathway, the activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. SHP2 is required for the full and sustained activation of RAS. This compound, as an allosteric inhibitor of SHP2, prevents this activation cascade, leading to a downstream reduction in the phosphorylation of MEK and ERK.

cluster_membrane cluster_cytoplasm RTK RTK GRB2_SOS GRB2-SOS RTK->GRB2_SOS recruits RAS RAS GRB2_SOS->RAS activates SHP2 SHP2 SHP2->RAS promotes activation RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation promotes This compound This compound This compound->SHP2 inhibits

Caption: SHP2 Signaling Pathway and this compound Inhibition.

Experimental Protocol: Western Blot for p-ERK

This protocol outlines the steps to measure the inhibition of ERK phosphorylation in cancer cells treated with this compound.

1. Cell Culture and Treatment

  • Cell Line: Use a cancer cell line with a known dependency on the RTK/RAS/MAPK pathway (e.g., KYSE-520 esophageal squamous carcinoma cells, which have been shown to be sensitive to this compound).[3]

  • Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) diluted in complete culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a 5% CO2 incubator.

2. Lysate Preparation

  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C with gentle agitation. The recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step with TBST.

7. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The results should show a dose-dependent decrease in the p-ERK/Total ERK ratio with increasing concentrations of this compound.

This compound (nM)p-ERK (Arbitrary Units)Total ERK (Arbitrary Units)p-ERK / Total ERK Ratio% Inhibition
0 (Vehicle)10,00010,5000.950
0.18,50010,3000.8312.6
15,20010,6000.4948.4
101,80010,4000.1782.1
10050010,5000.0594.7

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol for assessing this compound target engagement.

cluster_workflow A Cell Seeding and Growth B Treatment with this compound A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-ERK, Total ERK) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Western Blot Workflow for Target Engagement.

References

Application Notes and Protocols for Investigating Sitneprotafib in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sitneprotafib (also known as JAB-3312) is a potent and highly selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] While currently undergoing clinical trials for various cancers, the role of its target, SHP2, in the pathophysiology of Alzheimer's disease (AD) presents a compelling rationale for its investigation in neurodegenerative contexts. This document provides a summary of the scientific basis for this research and outlines hypothetical protocols for the administration and evaluation of this compound in preclinical Alzheimer's disease models.

Disclaimer: There is currently no published research on the administration of this compound in Alzheimer's disease models. The following protocols are proposed based on the known mechanism of SHP2 in neurobiology and the pharmacological properties of this compound reported in oncology studies. These are intended to serve as a starting point for researchers and will require significant optimization.

Scientific Rationale: Targeting SHP2 in Alzheimer's Disease

SHP2, encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including in the central nervous system.[3] Emerging evidence implicates SHP2 in key aspects of Alzheimer's disease pathology:

  • Tau Pathology: SHP2 has been found to interact directly with the tau protein, a primary component of neurofibrillary tangles in AD. This interaction is enhanced by the phosphorylation of tau at threonine 231.[4][5] Levels of SHP2 and tau-SHP2 complexes are elevated in the brains of patients with Alzheimer's disease, suggesting a role in the progression of tauopathy.[4][5]

  • Amyloid-β Production: Preclinical studies have indicated that the inhibition of SHP2 can lead to a reduction in the levels of amyloid-beta (Aβ), the main constituent of amyloid plaques.[6] This suggests that targeting SHP2 could be a strategy to mitigate Aβ pathology.

  • Neuronal Signaling and Survival: SHP2 is a key component of the Ras-MAPK signaling pathway, which is essential for synaptic plasticity and memory formation.[5][7] However, SHP2 has a dual role and can also contribute to neuronal excitotoxicity under certain conditions by negatively regulating neurotrophin signaling.[8][9] Therefore, modulating SHP2 activity with an inhibitor like this compound could potentially restore signaling balance and promote neuronal survival.

  • Neuroinflammation and Autophagy: SHP2 is involved in cellular processes such as neuroinflammation, apoptosis, and autophagy, all of which are dysregulated in Alzheimer's disease.[7][10][11]

Given these connections, investigating the therapeutic potential of a potent SHP2 inhibitor like this compound in well-established AD models is a logical and promising research direction.

Proposed Experimental Protocols

The following are hypothetical protocols for the administration of this compound to preclinical models of Alzheimer's disease. Researchers should adapt these based on their specific models and experimental goals.

Animal Models

A variety of transgenic mouse models are used in Alzheimer's disease research.[12] The choice of model will depend on the specific pathological features being investigated.

Model Key Features Typical Age of Onset of Pathology
5XFAD Expresses five human familial AD mutations in APP and PSEN1. Rapid and aggressive amyloid plaque deposition and gliosis.2 months
3xTg-AD Expresses mutant APP, PSEN1, and MAPT (tau). Develops both amyloid plaques and neurofibrillary tangles.Plaques: 3-4 months; Tangles: 12-15 months
APP/PS1 Co-expresses mutant human APP and PSEN1. Develops amyloid plaques and exhibits cognitive deficits.6-8 months
This compound Preparation and Administration
  • Formulation: Based on preclinical oncology studies, this compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) (w/v) and 0.2% Tween 80 (v/v) in sterile water. The formulation should be prepared fresh daily.

  • Dosage: In oncology xenograft models, this compound has been administered at doses ranging from 1 to 4 mg/kg daily.[13] For initial studies in AD models, a dose-response study is recommended to determine the optimal therapeutic dose for CNS effects without causing systemic toxicity. A suggested starting range could be 1, 2, and 4 mg/kg, administered once daily via oral gavage.

  • Treatment Duration: The duration of treatment will depend on the animal model and the specific endpoints being measured. For models with rapid pathology like the 5XFAD mouse, a treatment period of 3-6 months may be appropriate. For models with slower-progressing tau pathology, a longer duration might be necessary.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation Animal Model Selection Animal Model Selection Baseline Assessment Baseline Cognitive and Biomarker Assessment Animal Model Selection->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Vehicle Group Vehicle Control (e.g., 0.5% MC, 0.2% Tween 80) Randomization->Vehicle Group This compound Group This compound Treatment (e.g., 1-4 mg/kg/day, oral gavage) Randomization->this compound Group Endpoint Assessment Cognitive Testing (e.g., MWM, Y-maze) Vehicle Group->Endpoint Assessment This compound Group->Endpoint Assessment Tissue Collection Brain and Plasma Collection Endpoint Assessment->Tissue Collection Biochemical Analysis ELISA, Western Blot (Aβ, Tau, p-Tau, SHP2) Tissue Collection->Biochemical Analysis Histological Analysis Immunohistochemistry (Plaques, Tangles, Gliosis) Tissue Collection->Histological Analysis

Caption: Proposed experimental workflow for evaluating this compound in AD models.

Outcome Measures

A comprehensive evaluation should include behavioral, biochemical, and histological endpoints.

Category Specific Test/Assay Purpose
Behavioral Morris Water Maze (MWM)To assess spatial learning and memory.
Y-MazeTo evaluate short-term working memory.
Open Field TestTo measure general locomotor activity and anxiety.
Biochemical ELISATo quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
Western BlotTo measure levels of total tau, phosphorylated tau (e.g., at AT8, PHF-1 epitopes), and SHP2 pathway proteins (e.g., p-ERK).
Multiplex AssaysTo assess levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue.
Histological ImmunohistochemistryTo visualize and quantify amyloid plaque burden (e.g., using 6E10 or 4G8 antibodies).
To assess neurofibrillary tangle pathology (e.g., using AT8 antibody).
To measure astrogliosis (GFAP staining) and microgliosis (Iba1 staining).
Thioflavin S or Congo Red StainingTo detect dense-core amyloid plaques.

Signaling Pathway Visualization

This compound is an allosteric inhibitor of SHP2, which acts as a downstream effector of receptor tyrosine kinases (RTKs) and influences the Ras-MAPK pathway. Its potential impact in an Alzheimer's disease context is hypothesized to involve modulation of this pathway as well as direct interactions with tau.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Tau Tau SHP2->Tau Interacts with Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Synaptic Plasticity, Survival) ERK->Transcription pTau Phospho-Tau Tau->pTau Hyperphosphorylation pTau->SHP2 Enhances Interaction This compound This compound This compound->SHP2 Inhibits

Caption: Hypothesized mechanism of this compound in a neuronal context.

Conclusion

The existing literature provides a strong, albeit indirect, rationale for investigating this compound as a potential therapeutic agent for Alzheimer's disease. By targeting SHP2, this compound may modulate key pathological processes including tauopathy, amyloidogenesis, and neuroinflammation. The protocols and frameworks provided here offer a guide for researchers to begin exploring this promising new avenue of Alzheimer's disease drug discovery. Rigorous preclinical testing in appropriate animal models will be essential to validate the therapeutic potential of this compound and to pave the way for any future clinical development in this field.

References

Application Note: High-Throughput Quantification of Sitneprotafib in Rodent Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sitneprotafib, a novel investigational compound, in various rodent tissue homogenates. The described protocol facilitates high-throughput sample processing and analysis, crucial for preclinical pharmacokinetic and tissue distribution studies. The method employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This document provides a comprehensive guide, including sample preparation, instrument parameters, and data analysis, to support researchers in drug development.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding its distribution and concentration in target tissues is fundamental to evaluating its efficacy and safety profile. Mass spectrometry, particularly LC-MS/MS, is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. This document outlines a validated protocol for the precise quantification of this compound in preclinical tissue samples.

Principle of a Hypothetical Signaling Pathway for this compound

While the precise mechanism of this compound is proprietary, it is hypothesized to act as an inhibitor within a key cellular signaling cascade, such as a receptor tyrosine kinase (RTK) pathway. In such a pathway, ligand binding typically induces receptor dimerization and autophosphorylation, initiating a downstream cascade that can influence cell proliferation and survival. This compound may interfere with this process, as illustrated in the hypothetical pathway below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates This compound This compound This compound->RTK Inhibits Phosphorylation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Materials and Reagents
  • Analyte and Standard: this compound reference standard (>99% purity), this compound-d4 (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).

  • Equipment: Analytical balance, tissue homogenizer, refrigerated centrifuge, vortex mixer, calibrated pipettes, autosampler vials.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and this compound-d4 (IS) and dissolve in 1 mL of DMSO.

  • Working Stock Solutions: Prepare intermediate stock solutions by serial dilution of the primary stocks with 50:50 ACN:Water.

  • Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working stock solutions into blank tissue homogenate (see section 2.3) to prepare CAL and QC samples at desired concentrations.

Sample Preparation Workflow

The overall workflow for tissue sample preparation and analysis is outlined below.

G A 1. Weigh Tissue Sample (e.g., 50 mg) B 2. Add Homogenization Buffer (4 volumes, e.g., 200 µL) A->B C 3. Homogenize Sample (e.g., Bead Beater) B->C D 4. Aliquot Homogenate (e.g., 50 µL) C->D E 5. Add Internal Standard (IS) (e.g., 10 µL of this compound-d4) D->E F 6. Protein Precipitation (Add 200 µL ACN with 0.1% FA) E->F G 7. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) F->G H 8. Transfer Supernatant to Autosampler Vial G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for tissue sample preparation and analysis.

Protocol Steps:

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of frozen tissue.

    • Add 4 volumes (200 µL) of ice-cold homogenization buffer (e.g., PBS or 20% ethanol (B145695) in water).

    • Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.

  • Sample Extraction:

    • Aliquot 50 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound-d4).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | --------------------- | ----------------------------------------- | | HPLC System | Standard High-Performance LC System | | Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | ----------------------- | ------------------------------------------- | | Mass Spectrometer | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Ion Spray Voltage | 4500 V | | Source Temperature | 550 °C | | Curtain Gas | 35 psi | | MRM Transitions | Compound | Q1 (m/z) | Q2 (m/z) | Collision Energy (eV) | | | this compound | 450.2 | 210.1 | 25 | | | this compound-d4 (IS) | 454.2 | 214.1 | 25 | Note: Q1/Q2 values are hypothetical and must be determined by direct infusion of the reference standard.

Data Analysis and Results

Quantification

Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the IS (this compound-d4). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the CAL standards. A linear regression with a 1/x² weighting factor is typically used.

Caption: Logical relationship for bioanalytical quantification.

Representative Quantitative Data

The following table presents hypothetical data from a tissue distribution study in rodents 2 hours post-dose.

Table 3: this compound Concentration in Rat Tissues (2 hr post-dose)

Tissue Concentration (ng/g) ± SD (n=3) Accuracy (%) of QCs Precision (%CV) of QCs
Liver 850.6 ± 95.2 98.5 - 103.2 < 6.5
Lung 1245.3 ± 150.8 97.9 - 102.5 < 7.1
Kidney 675.1 ± 78.4 99.0 - 104.1 < 5.8
Spleen 430.9 ± 55.6 98.2 - 101.7 < 8.2
Tumor 2100.5 ± 250.1 97.5 - 103.8 < 6.9

Note: Data are for illustrative purposes only.

Method Performance
  • Linearity: The method was linear over the range of 1 - 2000 ng/mL, with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: Inter- and intra-day accuracy for all QC levels were within ±15% of the nominal values, and precision (%CV) was < 15%.

  • Limit of Quantification (LOQ): The LOQ was determined to be 1 ng/mL in tissue homogenate.

Conclusion

The LC-MS/MS method described here provides a sensitive, specific, and high-throughput means for quantifying this compound in various tissue matrices. The simple sample preparation procedure and rapid analysis time make it highly suitable for supporting preclinical DMPK and pharmacology studies, enabling a thorough characterization of the compound's tissue distribution. This protocol can be adapted for other small molecules with appropriate optimization of mass spectrometry parameters.

Troubleshooting & Optimization

Sitneprotafib Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sitneprotafib (JAB-3312), a highly selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), also known as PTPN11.[1] SHP2 is a critical phosphatase that functions upstream of RAS in the receptor tyrosine kinase (RTK) pathway, mediating tumor proliferation.[1] By inhibiting SHP2, this compound blocks the RTK/RAS/MAPK signaling pathway, which is often dysregulated in various cancers.[1][2] Additionally, this compound can block PD-1 signaling, thereby enhancing the anti-tumor immune response.[1]

Q2: My cells show a weaker than expected response to this compound. Could this be an off-target effect?

While a weaker than expected response is often related to experimental conditions (e.g., compound stability, cell line sensitivity), it is less likely to be a direct off-target effect. Instead, the cells might have intrinsic or acquired resistance mechanisms. One possibility is the activation of compensatory signaling pathways.

Troubleshooting Steps:

  • Confirm Compound Activity: Ensure the compound is properly stored and handled. Test its activity in a well-characterized sensitive cell line as a positive control.

  • Assess Target Engagement: Use Western blotting to check the phosphorylation status of downstream targets of SHP2, such as ERK (p-ERK). A lack of reduction in p-ERK levels at the expected concentration of this compound may indicate a problem with target engagement in your specific cell model.

  • Investigate Compensatory Pathways: If target engagement is confirmed but the desired phenotype (e.g., decreased proliferation) is not observed, investigate the activation of parallel or downstream pathways that might bypass the SHP2 inhibition.

Q3: I'm observing an unexpected phenotype in my experiment that doesn't align with SHP2 inhibition. How can I determine if this is an off-target effect?

Unexpected phenotypes are a key indicator of potential off-target effects. Even highly selective inhibitors can interact with other proteins at certain concentrations.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for SHP2 inhibition. Off-target effects are often more prominent at higher concentrations.

  • Conduct Kinome Profiling: To systematically identify off-target kinases, screen this compound against a broad panel of kinases. This will provide a selectivity profile and identify potential unintended targets.

  • Use a Structurally Unrelated SHP2 Inhibitor: If available, treat your cells with another SHP2 inhibitor that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound's chemical structure.

Q4: How can I confirm that the observed effects in my cellular assays are due to on-target SHP2 inhibition?

Confirming on-target activity is crucial for validating your experimental results.

Troubleshooting Steps:

  • Rescue Experiment: If possible, introduce a constitutively active form of a downstream effector of SHP2 (e.g., a constitutively active RAS mutant) into your cells. If the effects of this compound are reversed, it strongly suggests that the initial phenotype was due to on-target inhibition of the SHP2 pathway.

  • Western Blot Analysis: Confirm that this compound treatment leads to a dose-dependent decrease in the phosphorylation of known SHP2 downstream targets like ERK.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm the direct binding of this compound to SHP2 in a cellular context.

Troubleshooting Workflows and Signaling Pathways

The following diagrams illustrate key pathways and troubleshooting workflows.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 Activates PD1 PD-1 PD1->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: Simplified SHP2 signaling pathway targeted by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., toxicity, unexpected phenotype) DoseResponse Perform Dose-Response Curve for Phenotype Start->DoseResponse CompareIC50 Compare Phenotype EC50 to SHP2 IC50 DoseResponse->CompareIC50 OnTarget Phenotype is Likely On-Target CompareIC50->OnTarget EC50 ≈ IC50 OffTarget Phenotype is Likely Off-Target CompareIC50->OffTarget EC50 >> IC50 KinomeScreen Conduct Kinome-wide Selectivity Screen OffTarget->KinomeScreen ValidateOffTarget Validate Potential Off-Targets (e.g., Western Blot, CETSA) KinomeScreen->ValidateOffTarget

References

Optimizing Sitneprotafib concentration for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sitneprotafib

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximal efficacy. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful planning and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). By binding to the kinase domain of TKRZ, it blocks autophosphorylation and the subsequent activation of downstream pro-fibrotic signaling pathways, which are critical in the pathogenesis of various fibrotic diseases.

Q2: What is the recommended starting concentration range for in vitro cell-based assays?

A2: For initial dose-response experiments, we recommend a broad concentration range from 1 nM to 10 µM. A common starting point is a 10-point serial dilution (e.g., 1:3) to determine the IC50 value for your specific cell type and endpoint.

Q3: How should I properly dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid exposure to light.

Q4: What are the essential positive and negative controls to include in my experiments?

A4:

  • Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to assess the baseline response of the cells.

  • Positive Control (Stimulus): To induce the signaling pathway, use a known TKRZ ligand, such as Fibroblast Growth Factor-Zeta (FGF-Z), at a pre-optimized concentration.

  • Positive Control (Inhibitor): If available, a well-characterized TKRZ inhibitor with a known IC50 can be used as a reference compound.

Troubleshooting Guides

Problem: I am observing high variability in my dose-response curve between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Health or Passage Number.

    • Solution: Ensure you are using cells from a consistent and narrow passage number range (e.g., passages 3-8). Cells at high passage numbers can exhibit altered signaling responses. Always perform a quick check for cell morphology and viability before seeding.

  • Possible Cause 2: Inconsistent Seeding Density.

    • Solution: Uneven cell density can lead to variations in cell signaling and drug response. Ensure your cell suspension is homogenous before plating and use calibrated pipettes for accurate dispensing. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.

  • Possible Cause 3: this compound Precipitation.

    • Solution: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be cytotoxic and may cause the compound to precipitate. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.

Problem: I am not observing significant inhibition of TKRZ phosphorylation, even at high concentrations of this compound.

  • Possible Cause 1: Sub-optimal Ligand Stimulation.

    • Solution: The concentration of the TKRZ ligand (e.g., FGF-Z) may be too high, creating an insurmountable level of receptor activation. Perform a dose-response experiment for the ligand to determine the EC80 (80% of maximal effective concentration) and use this concentration for your inhibition assays.

  • Possible Cause 2: Incorrect Incubation Time.

    • Solution: The timing of ligand stimulation and inhibitor treatment is critical. For phosphorylation studies, ligand stimulation is often short (e.g., 15-30 minutes). Ensure you are pre-incubating the cells with this compound for an adequate period (e.g., 1-2 hours) before adding the ligand to allow for sufficient cell penetration and target engagement.

  • Possible Cause 3: Inactive Compound.

    • Solution: Improper storage or multiple freeze-thaw cycles can degrade the compound. Use a fresh aliquot of this compound from your stock. If the problem persists, verify the compound's activity in a cell-free biochemical assay if possible.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent effects of this compound in primary human lung fibroblasts (HLF) stimulated with FGF-Z.

Table 1: Dose-Dependent Inhibition of TKRZ Phosphorylation by this compound

This compound Conc. (nM)Mean % Inhibition (of FGF-Z induced p-TKRZ)Standard Deviation (±)
15.22.1
1028.64.5
2545.13.8
50 (IC50) 51.3 4.2
10078.95.5
25092.43.1
50098.11.9
100099.21.5

Table 2: Dose-Dependent Inhibition of α-SMA Protein Expression by this compound

This compound Conc. (nM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation (±)
0 (Vehicle)4850310
104125280
503250215
1002100180
2501350150
500980110

Mandatory Visualizations

Sitneprotafib_Signaling_Pathway Ligand FGF-Z Ligand TKRZ TKRZ Receptor Ligand->TKRZ Binds pTKRZ p-TKRZ (Active) TKRZ->pTKRZ Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pTKRZ->Downstream TF Transcription Factors (e.g., AP-1, SMAD) Downstream->TF Gene Pro-Fibrotic Gene Expression TF->Gene Fibrosis Fibrosis (e.g., α-SMA expression, Collagen deposition) Gene->Fibrosis This compound This compound This compound->pTKRZ INHIBITS

Caption: this compound inhibits the pro-fibrotic signaling pathway.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) DoseRange 1. Dose-Range Finding Assay (e.g., 1 nM - 10 µM) Endpoint: Cell Viability Start->DoseRange CheckToxicity Cytotoxicity Observed? DoseRange->CheckToxicity AdjustRange Adjust Concentration Range (Lower the max concentration) CheckToxicity->AdjustRange Yes IC50_Assay 2. IC50 Determination Assay (10-point curve) Endpoint: p-TKRZ Inhibition CheckToxicity->IC50_Assay No AdjustRange->DoseRange AnalyzeIC50 Analyze Data & Calculate IC50 IC50_Assay->AnalyzeIC50 DownstreamAssay 3. Downstream Functional Assay (Use concentrations around IC50: e.g., 0.5x, 1x, 5x IC50) Endpoint: α-SMA Expression AnalyzeIC50->DownstreamAssay FinalAnalysis Final Data Analysis & Conclusion DownstreamAssay->FinalAnalysis

Caption: Workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: In Vitro TKRZ Phosphorylation Assay via Western Blot

  • Cell Seeding: Plate primary human lung fibroblasts (HLF) in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours in complete medium.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate for 12-16 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Ligand Stimulation: Add FGF-Z ligand to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 20 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot:

    • Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-TKRZ (p-TKRZ) and total-TKRZ overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify band density and normalize the p-TKRZ signal to the total-TKRZ signal.

Reducing Sitneprotafib-induced cytotoxicity in healthy cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sitneprotafib

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate this compound-induced cytotoxicity in healthy, non-target cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our healthy control cell lines (e.g., primary fibroblasts, epithelial cells) at concentrations effective against our cancer cell lines. Is this expected?

A1: Yes, this is a known issue. This compound is a potent inhibitor of the oncogenic kinase TK-1. However, at higher concentrations, it exhibits off-target activity against HSK-1 (Healthy Survival Kinase 1), a kinase crucial for pro-survival signaling in many healthy cell types. This off-target inhibition is the primary driver of the observed cytotoxicity in non-malignant cells. A comparison of the IC50 values highlights this on- and off-target activity.

Q2: What is the recommended strategy to reduce this compound-induced cytotoxicity in our healthy cell co-culture models?

A2: We recommend a two-pronged approach:

  • Concentration Optimization: Use the lowest effective concentration of this compound that maximizes cancer cell death while minimizing effects on healthy cells. See the dose-response data below.

  • Co-treatment with a Selective HSK-1 Activator: We have found that co-treatment with "HSK-1A," a selective allosteric activator of HSK-1, can rescue healthy cells from this compound-induced cytotoxicity without compromising its anti-tumor efficacy.

Q3: How can we confirm that the cytotoxicity in our healthy cells is specifically due to the off-target inhibition of the HSK-1 pathway?

A3: You can confirm this by performing a Western blot analysis to probe the phosphorylation status of HSK-1's primary downstream target, SUB-1. In healthy cells treated with this compound, you should observe a significant decrease in phosphorylated SUB-1 (p-SUB-1). This effect should be reversible by co-treatment with the HSK-1 activator, HSK-1A.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results

If you are observing high variability in cytotoxicity assays between experiments, consider the following factors:

  • Cell Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can respond differently to this compound.

  • Reagent Stability: this compound is light-sensitive. Ensure it is stored properly and that stock solutions are freshly prepared. HSK-1A is also prone to degradation; aliquot and store at -80°C.

  • Assay Timing: The timing of the cytotoxicity readout is critical. We recommend a 48-hour endpoint for most cell lines.

Issue 2: Incomplete Rescue with HSK-1A Co-treatment

If HSK-1A is not fully rescuing healthy cells, troubleshoot with the following steps:

  • Confirm HSK-1A Activity: Test the HSK-1A batch on its own to ensure it can increase p-SUB-1 levels in the absence of this compound.

  • Optimize HSK-1A Concentration: Titrate the concentration of HSK-1A. Too little may be insufficient for rescue, while very high concentrations might have unforeseen effects. See the protocol for a recommended titration range.

  • Staggered Dosing: Try pre-treating the healthy cells with HSK-1A for 2-4 hours before adding this compound. This can prime the survival pathway and enhance the protective effect.

Data Summary

Table 1: Comparative IC50 Values of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer and healthy cell lines after 48 hours of treatment.

Cell LineCell TypeTarget KinaseIC50 (nM)
Malig-A549Lung CarcinomaTK-150
Malig-MCF7Breast CarcinomaTK-175
H-FibroPrimary FibroblastHSK-1 (Off-target)450
H-EpithPrimary EpithelialHSK-1 (Off-target)600

Table 2: Effect of HSK-1A on Healthy Cell Viability

This table shows the percentage of cell viability in primary fibroblasts treated with this compound, with and without the HSK-1A rescue agent.

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 4.5
This compound500 nM35 ± 6.2
HSK-1A200 nM98 ± 3.9
This compound + HSK-1A500 nM + 200 nM89 ± 5.1

Key Experimental Protocols

Protocol 1: Determining IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 10 µM to 1 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for p-SUB-1 (Rescue Experiment)
  • Cell Culture and Treatment: Seed healthy fibroblasts in 6-well plates. Once they reach 70-80% confluency, treat them with:

    • Vehicle Control

    • This compound (500 nM)

    • HSK-1A (200 nM)

    • This compound (500 nM) + HSK-1A (200 nM)

  • Incubation: Incubate for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-SUB-1 (1:1000) and a loading control like GAPDH (1:5000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualizations

Sitneprotafib_Pathway cluster_cancer Cancer Cell cluster_healthy Healthy Cell TK1 TK-1 (Oncogenic Kinase) Proliferation Tumor Growth & Proliferation TK1->Proliferation Drives HSK1 HSK-1 (Survival Kinase) pSUB1 p-SUB-1 HSK1->pSUB1 Phosphorylates Survival Cell Survival pSUB1->Survival This compound This compound This compound->TK1 Inhibits (High Affinity) This compound->HSK1 Inhibits (Low Affinity Off-Target) HSK1A HSK-1A (Rescue Agent) HSK1A->HSK1 Activates

Caption: this compound's dual effect on cancer and healthy cell kinases.

Troubleshooting_Workflow Start Start: High Cytotoxicity in Healthy Cells Observed Check_IC50 Step 1: Confirm IC50 in Cancer vs. Healthy Cell Lines Start->Check_IC50 Dose_Response Experiment: Dose-Response Assay Check_IC50->Dose_Response Is_Window_Good Is Therapeutic Window Sufficient? Dose_Response->Is_Window_Good Optimize_Dose Action: Use Lowest Effective Dose Is_Window_Good->Optimize_Dose Yes Rescue_Exp Step 2: Attempt Rescue Experiment Is_Window_Good->Rescue_Exp No Optimize_Dose->Rescue_Exp Co_treatment Experiment: Co-treat with HSK-1A (See Protocol 2) Rescue_Exp->Co_treatment Assess_Rescue Was Rescue Successful? Co_treatment->Assess_Rescue Success Resolution: Proceed with Optimized Co-treatment Protocol Assess_Rescue->Success Yes Contact_Support Action: Contact Advanced Technical Support Assess_Rescue->Contact_Support No

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

Overcoming blood-brain barrier transport issues with Sitneprotafib

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sitneprotafib

Disclaimer: The following information is intended for research professionals. This compound (also known as JAB-3312) is an investigational compound. There is limited publicly available information specifically detailing its transport across the blood-brain barrier (BBB). This guide provides information based on its known mechanism and general principles of drug transport into the central nervous system (CNS) to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally administered, highly selective, small molecule allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[1][2] SHP2 is a critical phosphatase that functions upstream of RAS in the receptor tyrosine kinase (RTK)/RAS/MAPK signaling pathway.[1] By inhibiting SHP2, this compound blocks this pathway, which is frequently over-activated in various cancers, thereby inhibiting tumor cell growth and proliferation.[1] Additionally, it has been shown to block PD-1 signaling, which may enhance the anti-tumor activity of T cells.[1]

Q2: Is this compound known to cross the blood-brain barrier?

Currently, there is no definitive public data confirming the extent to which this compound penetrates the blood-brain barrier in humans or preclinical models. Its clinical development has primarily focused on systemic cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] However, its physicochemical properties, such as a relatively low molecular weight, may allow for some degree of CNS penetration, though this would need to be experimentally verified.

Q3: What are the potential transport mechanisms for a small molecule like this compound at the BBB?

Small molecules can cross the BBB through several mechanisms:

  • Passive Transcellular Diffusion: Small, lipid-soluble molecules can pass directly through the endothelial cell membranes. This is a primary route for many CNS drugs.

  • Carrier-Mediated Transport (CMT): Molecules can be transported by Solute Carrier (SLC) transporters that normally handle nutrients like amino acids and glucose.[5][6]

  • Active Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the brain, limiting their accumulation.[5] The low efflux ratio of this compound in Caco-2 cells (a model for intestinal absorption) suggests it may not be a strong substrate for common efflux pumps, but this does not guarantee the same behavior at the BBB.[7]

Q4: How can I begin to assess the BBB permeability of this compound in my laboratory?

A standard approach involves a tiered screening process:

  • In Silico Modeling: Predict BBB permeability based on physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area.

  • In Vitro Models: Use Transwell assays with immortalized brain endothelial cell lines (like hCMEC/D3) or primary cells to measure the apparent permeability (Papp).

  • In Vivo Studies: Administer this compound to rodents and measure its concentration in the brain and plasma at various time points to calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).

Troubleshooting Guide

Problem 1: Low or undetectable levels of this compound in the brain in in vivo studies.

Possible Cause Suggested Troubleshooting Step
High Efflux Activity The compound may be a substrate for BBB efflux transporters (e.g., P-gp, BCRP).
Solution: Perform an in vivo study where this compound is co-administered with a potent pan-efflux inhibitor (e.g., elacridar). A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm active efflux.
Poor Passive Permeability The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
Solution: Re-evaluate in vitro permeability data. If passive permeability is low, consider formulation strategies (e.g., lipid nanoparticles) or medicinal chemistry efforts to optimize properties, if feasible.
Rapid Metabolism The compound may be rapidly metabolized within the brain parenchyma by enzymes like Cytochrome P450s.
Solution: Perform brain homogenate stability assays. Incubate this compound with brain tissue homogenates and measure its degradation over time to determine its metabolic stability in the CNS environment.

Problem 2: High variability in in vitro BBB permeability (Transwell) assays.

Possible Cause Suggested Troubleshooting Step
Inconsistent Monolayer Integrity The brain endothelial cell monolayer is not forming a sufficiently tight barrier.
Solution: Routinely measure the Trans-Endothelial Electrical Resistance (TEER) of each Transwell insert before and after the experiment. Only use inserts that meet a predefined TEER threshold (e.g., >30 Ω·cm² for hCMEC/D3). Also, measure the permeability of a paracellular marker (e.g., Lucifer yellow or FITC-dextran) to confirm monolayer tightness.
Compound Adsorption or Instability This compound may be adsorbing to the plastic of the assay plates or may be unstable in the assay buffer.
Solution: Perform a mass balance study. At the end of the permeability assay, measure the concentration of this compound in the donor and receiver compartments as well as the amount remaining in the cell monolayer and adsorbed to the plate. The total recovery should be >80-90%.
Incorrect Quantitation Issues with the analytical method (e.g., LC-MS/MS) are leading to inaccurate measurements.
Solution: Validate the analytical method in the specific assay matrix. Ensure the calibration curve is accurate and that matrix effects are accounted for. Include quality control (QC) samples at low, medium, and high concentrations in every analytical run.

Quantitative Data Summary

Table 1: Physicochemical and Preclinical Properties of this compound

ParameterValueReference / Source
Alternate Names JAB-3312[8]
Mechanism of Action Allosteric SHP2 Inhibitor[1]
Molecular Formula C21H22ClN7S[8]
Molecular Weight 439.97 g/mol [8]
SHP2 IC₅₀ 1.9 nM[7]
p-ERK IC₅₀ 0.23 nM[7]
KYSE-520 Cell Proliferation IC₅₀ 7.4 nM[7]
Caco-2 Permeability (Papp, A-B) 17.3 x 10⁻⁶ cm/s[7]
Caco-2 Efflux Ratio 0.8[7]

Table 2: Summary of Clinical Efficacy Data in NSCLC (First-Line Treatment, Combination with Glecirasib)

ParameterValueClinical Trial PhaseReference
Objective Response Rate (ORR) 71%Phase 1/2a[4][9]
Median Progression-Free Survival (mPFS) 12.2 monthsPhase 1/2a[4][9]
Grade 3 or 4 TEAEs 46%Phase 1/2a[9]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment Using a Transwell Assay

  • Cell Culture: Culture hCMEC/D3 human brain endothelial cells to confluence on the microporous membrane of a 24-well Transwell plate insert.

  • Monolayer Integrity Check: Measure the TEER of each insert. Discard any inserts that do not meet the established quality control threshold.

  • Assay Initiation:

    • Prepare the dosing solution of this compound (e.g., 1-10 µM) in transport buffer (e.g., HBSS with 10 mM HEPES).

    • Carefully remove the culture medium from the apical (donor) and basolateral (receiver) compartments.

    • Add fresh transport buffer to the receiver compartment.

    • Add the this compound dosing solution to the donor compartment. To measure efflux, add the dosing solution to the basolateral side and sample from the apical side.

  • Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 minutes), take a small aliquot from the receiver compartment, immediately replacing the volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples and the initial donor solution using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Assessment of Brain Penetration in Rodents

  • Animal Dosing: Administer this compound to a cohort of male Sprague-Dawley rats or C57BL/6 mice via the intended clinical route (oral gavage) or intravenously.

  • Sample Collection: At selected time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a subset of animals (n=3-4 per time point).

  • Blood Sampling: Immediately collect trunk blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C.

  • Brain Harvesting: Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly excise the whole brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C.

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard. Centrifuge and collect the supernatant.

    • Brain: Homogenize the brain tissue in 3-4 volumes of a suitable buffer. Perform protein precipitation on the homogenate as described for plasma.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma

    • Where C_brain is the concentration in ng/g of brain tissue and C_plasma is the concentration in ng/mL of plasma.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Ligand Binding SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 SHP2->SOS1 dephosphorylates & activates RAS RAS SOS1->RAS GDP->GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition

This compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.

BBB_Workflow start Start: Assess CNS Potential in_silico In Silico Prediction (MW, LogP, PSA) start->in_silico in_vitro In Vitro BBB Model (Transwell Assay) in_silico->in_vitro permeability_check Sufficient Permeability? in_vitro->permeability_check in_vivo In Vivo Rodent Study (Brain-to-Plasma Ratio) permeability_check->in_vivo Yes stop Stop: Low CNS Potential permeability_check->stop No penetration_check Adequate Brain Penetration? in_vivo->penetration_check efflux_study In Vivo Efflux Study (Co-dose with Inhibitor) penetration_check->efflux_study No proceed Proceed: Pharmacodynamic Studies penetration_check->proceed Yes efflux_study->stop Efflux Not Solved efflux_study->proceed Efflux Overcome

Experimental workflow for evaluating the BBB penetration of this compound.

Troubleshooting_Logic start Problem: Low Brain-to-Plasma Ratio q1 Is In Vitro Permeability (Papp) Low (<1x10⁻⁶ cm/s)? start->q1 c1 Cause: Poor Passive Diffusion q1->c1 Yes q2 Is In Vitro Efflux Ratio High (>2)? q1->q2 No c2 Cause: Active Efflux (P-gp/BCRP) q2->c2 Yes q3 Is Brain Homogenate Stability Low? q2->q3 No s2 Solution: Test with Efflux Inhibitors In Vivo c2->s2 c3 Cause: Rapid Brain Metabolism q3->c3 Yes

Troubleshooting logic for low in vivo brain penetration of a test compound.

References

Refining Sitneprotafib dosage to minimize side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Product: Sitneprotafib (STF), a novel small molecule inhibitor of the Pro-inflammatory Receptor Kinase 2 (PRK2).

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and guidance for in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Pro-inflammatory Receptor Kinase 2 (PRK2). Inhibition of PRK2 blocks the downstream phosphorylation of transcription factor NF-κB, thereby reducing the expression of key inflammatory cytokines such as TNF-α and IL-6.

Q2: We are observing unexpected weight loss (>15%) in our mouse cohort at our initial dose. What should we do?

A2: Significant weight loss is a primary indicator that the initial dose is above the Maximum Tolerated Dose (MTD).[1] Immediately lower the dose by 50-75% in the next experimental cohort.[2] It is crucial to re-evaluate the calculations used to determine the starting dose and to conduct a formal dose-ranging study to establish the MTD in your specific animal model.[2][3]

Q3: Our efficacy results with this compound are highly variable between animals in the same group. What could be the cause?

A3: High variability can stem from several sources. First, ensure the drug formulation is homogenous and that this compound is completely solubilized in the vehicle; inadequate dissolution can lead to inconsistent dosing.[2] Prepare the formulation fresh before each use. Second, review the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistency. Finally, consider increasing the sample size per group to reduce the impact of individual biological variability.

Q4: Are there any known off-target effects or common side effects associated with kinase inhibitors that we should monitor for?

A4: Yes, kinase inhibitors as a class can have off-target effects. Common side effects observed with this class of drugs include gastrointestinal issues (diarrhea), skin rash, fatigue, and hypertension. For this compound, based on preclinical toxicology, we advise monitoring for transient hypotension within the first 2 hours post-dosing and mild elevations in liver enzymes (ALT/AST) with chronic administration.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
High Animal Mortality Dose is significantly above the MTD.Immediate: Stop dosing and reduce the next dose by at least 75%. Follow-up: Conduct a formal MTD study (see Protocol 2). Review allometric scaling calculations.
No Observed Efficacy 1. Sub-therapeutic dose. 2. Poor bioavailability (PK issue). 3. Inappropriate animal model.1. Increase the dose in a stepwise manner. 2. Conduct a pharmacokinetic (PK) study to measure plasma/tissue drug concentration. 3. Confirm that the PRK2 pathway is activated and relevant in your chosen disease model.
Precipitation in Formulation Poor solubility of this compound in the selected vehicle.1. Test alternative vehicles or co-solvents (e.g., DMSO, PEG400, Tween 80). 2. Use a sonicator or vortex to aid dissolution. 3. Adjust the pH of the vehicle if this compound solubility is pH-dependent.
Transient Sedation or Lethargy Post-Dosing Potential for off-target CNS effects or acute hypotensive effects.1. Monitor blood pressure post-dosing. 2. Observe animals closely for the first 4 hours after administration. 3. If effects are severe, lower the dose. Consider if the vehicle (e.g., DMSO) could be contributing.

Quantitative Data Summary

Table 1: Dose-Dependent Side Effects of this compound in a 14-Day Mouse Study

Dose Level (mg/kg, oral, daily)Body Weight Change (%)ALT Elevation (Fold Change vs. Vehicle)Observations
Vehicle Control+2.5%1.0xNo adverse effects noted.
10 mg/kg+1.8%1.2xNo adverse effects noted.
30 mg/kg-3.5%1.8xMild, transient hypoactivity within 1h of dosing.
100 mg/kg-16.2%4.5xSignificant weight loss, ruffled fur, lethargy.

Table 2: Recommended Starting Doses for In Vivo Efficacy Models

Animal Model Route of Administration Recommended Starting Dose Dosing Frequency
Mouse (LPS-induced inflammation)Intraperitoneal (IP)15 mg/kgSingle dose
Rat (Collagen-induced arthritis)Oral (PO)20 mg/kgOnce daily
Mouse (Xenograft tumor)Oral (PO)30 mg/kgOnce daily

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Efficacy

This protocol is designed to determine the dose-response relationship of this compound in a relevant disease model.

  • Animal Model: Select the appropriate species and disease model where the PRK2 pathway is implicated.

  • Group Allocation: Randomly assign animals to a minimum of 5 groups (n=8-10 animals/group):

    • Group 1: Vehicle Control

    • Group 2: Disease Model + Vehicle Control

    • Group 3: Disease Model + this compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: Disease Model + this compound (Mid Dose, e.g., 30 mg/kg)

    • Group 5: Disease Model + this compound (High Dose, e.g., 100 mg/kg)

  • Drug Preparation & Administration:

    • Prepare this compound fresh daily in the validated vehicle.

    • Administer the compound and vehicle via the intended clinical route (e.g., oral gavage).

    • Dosing volume should be consistent across all groups (e.g., 10 mL/kg for mice).

  • Monitoring & Endpoints:

    • Monitor animal health daily, including body weight, clinical signs of toxicity, and disease-specific scores.

    • At the study endpoint, collect blood for pharmacokinetic analysis and tissues for pharmacodynamic (e.g., cytokine levels, target phosphorylation) and histopathological analysis.

  • Data Analysis: Plot the dose of this compound against the measured efficacy endpoint to determine the ED50 (effective dose for 50% of maximal response).

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Assessment

This protocol is used to define the MTD of this compound.

  • Animal Model: Use the same species and strain as in the planned efficacy studies (typically healthy animals).

  • Study Design: Use a dose-escalation design with a small number of animals (n=3-5 per group).

  • Dose Selection: Start with a dose predicted to be safe and escalate in subsequent cohorts (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of this compound.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then daily for 14 days.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration).

    • Measure body weight daily.

  • MTD Definition: The MTD is defined as the highest dose that does not cause animal mortality, more than a 10-15% reduction in body weight, or other significant signs of clinical distress. This dose is then used as the high dose for subsequent efficacy studies.

Visualizations

Sitneprotafib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRK2_Receptor PRK2 Receptor IKK_Complex IKK Complex PRK2_Receptor->IKK_Complex Activates This compound This compound This compound->PRK2_Receptor Inhibits IkB IκB IKK_Complex->IkB Phosphorylates (tags for degradation) NF_kB_p65_p50 NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB_p65_p50->NF_kB_active Translocates IkB->NF_kB_p65_p50 Inhibits DNA DNA NF_kB_active->DNA Binds to Promoter Region Cytokines Inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: this compound inhibits the PRK2 signaling pathway.

Caption: Workflow for optimizing this compound in vivo dosage.

References

Navigating Inconsistent Results with Sitneprotafib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sitneprotafib, a selective allosteric inhibitor of SHP2, is a promising therapeutic agent targeting the Receptor Tyrosine Kinase (RTK)/RAS/MAPK signaling pathway.[1][2] As with any experimental system, achieving consistent and reproducible results is paramount. This guide provides troubleshooting strategies and answers to frequently asked questions to address potential inconsistencies observed between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound across different experimental runs. What are the potential causes?

Several factors can contribute to variability in IC50 values. These can be broadly categorized into reagent handling, experimental setup, and cellular system variations. Careful consideration of the following can help mitigate these issues:

  • This compound Stock and Working Solutions: Inconsistent thawing procedures, multiple freeze-thaw cycles, or improper storage can lead to degradation or aggregation of the compound. It is crucial to prepare fresh working solutions from a validated stock for each experiment.

  • Cellular Conditions: Cell passage number, confluency, and overall health can significantly impact their response to treatment. Using cells within a consistent passage range and ensuring optimal growth conditions are essential.

  • Assay Protocol: Minor variations in incubation times, reagent concentrations, and detection methods can introduce variability. Strict adherence to a standardized protocol is critical.

Q2: Our lab has noticed a batch-dependent difference in the inhibition of downstream signaling pathways (e.g., p-ERK levels). How can we troubleshoot this?

Batch-to-batch variation in the compound itself is a possibility, though less common with highly purified reagents. However, the primary sources of variability often lie in the experimental workflow.

  • Protein Aggregation: this compound, like many small molecule inhibitors, can be prone to aggregation, which can affect its biological activity.[3][4][5] Visual inspection for precipitates and characterization of the compound's solution behavior using techniques like Dynamic Light Scattering (DLS) can be informative.

  • Receptor Tyrosine Kinase (RTK) Activation: The activation state of the RTK pathway is a critical determinant of this compound's efficacy. Inconsistent stimulation with growth factors (e.g., EGF, FGF) can lead to variable downstream signaling. Ensure consistent growth factor concentration and stimulation time.

  • Antibody Performance: The quality and lot of antibodies used for detecting phosphorylated proteins (like p-ERK) in Western blotting or ELISA can vary. It is advisable to validate new antibody lots against a known positive control.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Troubleshooting Steps Acceptable Range/Criteria
This compound Solution Integrity 1. Prepare fresh aliquots of this compound stock solution to minimize freeze-thaw cycles. 2. Always prepare working solutions immediately before use. 3. Visually inspect solutions for any signs of precipitation.No visible precipitates. Stock solution stored at -80°C for no longer than 6 months.
Cell Health and Density 1. Use cells within a defined low passage number range (e.g., passages 5-15). 2. Seed cells at a consistent density and allow them to adhere and stabilize for a uniform duration before treatment. 3. Regularly test for mycoplasma contamination.Cell viability >95% prior to treatment. Consistent cell morphology.
Assay Readout Consistency 1. Ensure consistent incubation times with the detection reagent. 2. Use a plate reader with validated performance. 3. Include appropriate positive and negative controls on every plate.Control values should be within ± 2 standard deviations of the historical average.
Variable Downstream Signaling Inhibition
Potential Cause Troubleshooting Steps Expected Outcome
Protein Aggregation 1. Centrifuge this compound stock and working solutions at high speed before use to pellet any aggregates. 2. Consider the use of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer, after validating it does not interfere with the assay.Consistent inhibition of downstream signaling.
Inconsistent RTK Activation 1. Prepare fresh growth factor solutions for each experiment. 2. Optimize and standardize the duration of serum starvation and growth factor stimulation.Reproducible and robust phosphorylation of the target RTK and downstream effectors like ERK in control wells.
Western Blotting Variability 1. Quantify total protein concentration accurately and load equal amounts for each sample. 2. Use a consistent antibody dilution and incubation time. 3. Normalize the phosphorylated protein signal to the total protein signal.Consistent band intensities for loading controls (e.g., GAPDH, β-actin) across all lanes.

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Detection: Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blotting for p-ERK Inhibition
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells overnight, then pre-treat with different concentrations of this compound for 2 hours. Stimulate with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the this compound signaling pathway, a logical troubleshooting workflow, and the interplay of factors that can lead to inconsistent results.

Sitneprotafib_Signaling_Pathway Ligand Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK SHP2 SHP2 RTK->SHP2 Grb2_SOS Grb2/SOS SHP2->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2

Caption: this compound inhibits the RTK/RAS/MAPK pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagent Verify this compound Handling & Storage Start->CheckReagent CheckCells Assess Cell Health & Culture Conditions CheckReagent->CheckCells No Issue ReagentOK Re-test with Freshly Prepared Compound CheckReagent->ReagentOK Issue Found CheckProtocol Review Assay Protocol & Execution CheckCells->CheckProtocol No Issue CellsOK Standardize Cell Passage & Seeding CheckCells->CellsOK Issue Found ProtocolOK Perform Experiment with Strict Protocol Adherence CheckProtocol->ProtocolOK Issue Found ContactSupport Contact Technical Support CheckProtocol->ContactSupport No Issue Resolved Results Consistent ReagentOK->Resolved CellsOK->Resolved ProtocolOK->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

Experimental_Factors_Relationship InconsistentResults Inconsistent Results Compound Compound Integrity (Aggregation, Degradation) Compound->InconsistentResults Cellular Cellular System (Passage, Health, Density) Cellular->InconsistentResults Assay Assay Conditions (Timing, Reagents, Detection) Assay->InconsistentResults

Caption: Interacting factors contributing to experimental variability.

References

Validation & Comparative

A Comparative Guide to the Therapeutic Validation of Sitneprotafib in Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sitneprotafib (JAB-3312), a novel allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), with alternative therapeutic strategies. The focus is on the validation of its therapeutic effect using genetic models, with supporting preclinical and clinical data.

Introduction to this compound and the SHP2 Target

This compound is a highly selective, orally bioavailable, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, upon activation, plays a pivotal role in the activation of the RAS-MAPK signaling pathway, a cascade frequently dysregulated in various cancers.[2] By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, allosteric SHP2 inhibitors like this compound stabilize the enzyme in an auto-inhibited conformation. This prevents its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway, effectively decoupling the pathway from external growth signals.[2]

Preclinical Validation of this compound in Genetic Models

The therapeutic potential of this compound has been extensively evaluated in a range of preclinical models, including cancer cell lines and patient-derived xenografts (PDX) with specific genetic alterations that confer dependence on the RAS-MAPK pathway.

In Vitro Potency and Selectivity

Biochemical and cellular assays have demonstrated the potent and selective inhibitory activity of this compound against SHP2.

ParameterThis compound (JAB-3312)RMC-4550SHP099TNO155Reference(s)
SHP2 Enzymatic IC50 1.44 nM - 1.9 nM0.583 nM53.7 nM - 215.68 nM11 nM[3][4][5]
Cellular p-ERK IC50 (KYSE-520, EGFR amplification) 0.23 nM - 0.68 nM53.74 nM2,554.96 nMNot Reported[3][4]
Cellular p-ERK IC50 (NCI-H358, KRAS G12C) 4.84 nM729.95 nM>10,000 nMNot Reported[3]
Cellular Proliferation IC50 (KYSE-520) 7.4 nMNot ReportedNot ReportedNot Reported[4]

Note: IC50 values can vary depending on the specific assay conditions.

Anti-proliferative Activity in Genetically Defined Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of tumor cell lines harboring various mutations in the RTK/RAS/MAPK pathway. This validates its mechanism of action in cancers driven by these specific genetic alterations.

Cell LineCancer TypeRelevant Mutation(s)This compound (JAB-3312) IC50Reference(s)
KYSE-520Esophageal Squamous Cell CarcinomaEGFR Amplification7.4 nM[4]
NCI-H358Non-Small Cell Lung CancerKRAS G12CPotent p-ERK inhibition[3]
SW837Colorectal CancerKRAS G12CSynergistic with Glecirasib[6]
MIA PaCa-2Pancreatic CancerKRAS G12CSynergistic with Glecirasib[6]
In Vivo Anti-Tumor Efficacy in Xenograft Models

In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.

Tumor ModelGenetic BackgroundTreatmentOutcomeReference(s)
KYSE-520 CDXEGFR AmplificationThis compound (1 mg/kg, daily)95% Tumor Growth Inhibition (TGI)[4]
LU6405 PDXKRAS G12CThis compound + GlecirasibSignificant tumor growth inhibition[6]
SW837 CDXKRAS G12CThis compound + GlecirasibEnhanced anti-tumor effect[6]
NCI-H1373 (Sotorasib-resistant)KRAS G12CThis compound + GlecirasibOvercame resistance[6]

Comparison with Alternative SHP2 Inhibitors

Several other allosteric SHP2 inhibitors are in preclinical and clinical development. The following table provides a comparative summary based on available preclinical data.

FeatureThis compound (JAB-3312)TNO155RMC-4630
Developer Jacobio PharmaNovartisRevolution Medicines/Sanofi
Preclinical Monotherapy Activity Demonstrated in models with RTK/RAS/MAPK pathway activation.[7]Modest single-agent activity observed.[8]Anti-tumor activity in tumors with RAS pathway mutations (KRAS G12C, NF1 LOF, BRAF Class 3).[9]
Preclinical Combination Activity Synergistic with KRAS G12C, MEK, EGFR, and PD-1 inhibitors.[3]Promising in combination with anti-PD-1, CDK4/6, KRAS G12C, and RAF/ERK inhibitors.[5]Synergistic with MEK and KRAS G12C inhibitors.[10]
Key Differentiator High potency and selectivity demonstrated in head-to-head preclinical comparisons.[3]First-in-class SHP2 inhibitor to enter clinical trials.[5]Demonstrated activity against a broad range of RAS-addicted tumors.[9]

Clinical Validation: this compound in Combination Therapy

The clinical development of this compound has primarily focused on its use in combination with inhibitors of the RAS-MAPK pathway, most notably the KRAS G12C inhibitor Glecirasib.

This compound + Glecirasib for First-Line NSCLC (NCT05288205)

A Phase I/IIa trial evaluated the combination of this compound and Glecirasib in patients with previously untreated, locally advanced or metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Efficacy EndpointResultReference(s)
Objective Response Rate (ORR) 71% (in 102 patients)[11]
Median Progression-Free Survival (PFS) 12.2 months
Safety Profile Manageable, with Grade 3/4 treatment-emergent adverse events in 46% of patients. Most common TEAEs were anemia and hypertriglyceridemia.[11]
Comparison with KRAS G12C Inhibitor Monotherapy in Second-Line+ NSCLC

The combination of this compound and Glecirasib in the first-line setting shows a promising improvement in ORR compared to KRAS G12C inhibitor monotherapy in previously treated patients.

TherapyTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
This compound + Glecirasib (1L) NCT0528820571%12.2 months[11]
Sotorasib (2L+) CodeBreaK 10037.1%6.8 months
Adagrasib (2L+) KRYSTAL-142.9%6.5 months

Signaling Pathways and Experimental Workflows

SHP2 and the RAS-MAPK Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade and the mechanism of action of this compound.

SHP2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP promotes GDP/GTP exchange SHP2->RAS_GDP dephosphorylates inhibitory sites on upstream activators RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates and activates This compound This compound This compound->SHP2 allosterically inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation Cell Proliferation Survival Survival Differentiation Differentiation

Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound on SHP2.

General Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of a SHP2 inhibitor like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Line_Selection Select cancer cell lines with relevant genetic mutations (e.g., KRAS G12C, EGFR amp) Cell_Culture Culture and seed cells in multi-well plates Cell_Line_Selection->Cell_Culture Drug_Treatment Treat cells with a dose range of This compound and comparators Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Drug_Treatment->Viability_Assay Signaling_Assay Western Blot for p-ERK/Total ERK Drug_Treatment->Signaling_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Drug_Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 values for cell viability and p-ERK inhibition Viability_Assay->IC50_Calculation Signaling_Assay->IC50_Calculation Statistical_Analysis Perform statistical analysis Apoptosis_Assay->Statistical_Analysis IC50_Calculation->Statistical_Analysis

Caption: A generalized workflow for the in vitro evaluation of SHP2 inhibitors.

Experimental Protocols

Cell Viability Assay (MTS-based)
  • Cell Seeding: Cancer cells with relevant genetic mutations are seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: A serial dilution of this compound and comparator compounds is prepared in the appropriate vehicle (e.g., DMSO). The cells are treated with the compounds at final concentrations ranging from 0.1 nM to 10 µM. A vehicle-only control is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: 20 µL of MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis using graphing software.

Western Blot for p-ERK Inhibition
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: The cell culture medium is removed, and the cells are washed with ice-cold PBS. Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

In Vivo Xenograft Tumor Model
  • Cell Implantation: 5-10 million cancer cells (e.g., KYSE-520) in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound or comparator compounds are formulated in an appropriate vehicle and administered to the mice via oral gavage at the specified dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured with calipers 2-3 times per week, and body weight is monitored as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the planned treatment period. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

The preclinical data from a range of genetic models strongly support the therapeutic potential of this compound as a potent and selective SHP2 inhibitor. Its ability to inhibit the proliferation of cancer cells with specific mutations in the RAS-MAPK pathway and to induce tumor regression in vivo, particularly in combination with other targeted therapies like KRAS G12C inhibitors, is compelling. The clinical data from the combination of this compound and Glecirasib in first-line KRAS G12C-mutated NSCLC further validates this approach, demonstrating a high objective response rate and promising progression-free survival. Continued clinical development and further investigation into predictive biomarkers will be crucial in defining the optimal patient populations for this promising therapeutic agent.

References

A Comparative Analysis of NLRP3 Inflammasome Inhibitors in Alzheimer's Disease Models: Sitneprotafib vs. MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Sitneprotafib and MCC950, two small molecule inhibitors of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, in the context of preclinical Alzheimer's disease (AD) models. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.

Introduction to NLRP3 Inflammasome Inhibition in Alzheimer's Disease

Neuroinflammation, driven by the brain's innate immune cells, is a critical component in the pathogenesis of Alzheimer's disease.[1][2] A key player in this process is the NLRP3 inflammasome, a multi-protein complex that, when activated by damage-associated molecular patterns like amyloid-beta (Aβ) aggregates, triggers the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[2][3][4] This sustained inflammatory response contributes to synaptic dysfunction, neuronal damage, and cognitive decline. Consequently, inhibiting the NLRP3 inflammasome has emerged as a promising therapeutic strategy to mitigate neuroinflammation and slow disease progression.

This compound (NX210) is an investigational oral immunomodulator that targets the NLRP3 inflammasome. While specific preclinical data in AD models is proprietary, its mechanism is designed to reduce the inflammatory cascade central to AD pathology.

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome that has been extensively studied in various preclinical models of inflammatory diseases, including Alzheimer's. It directly targets the NLRP3 protein, preventing its activation and the subsequent release of inflammatory cytokines.

Comparative Efficacy in Preclinical Alzheimer's Models

The following tables summarize quantitative data from representative studies on MCC950 in widely used transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to age-dependent Aβ plaque deposition and cognitive deficits. Data for this compound is presented based on its intended mechanism of action, as specific study results are not publicly available.

Table 1: In Vivo Efficacy on Pathological and Inflammatory Markers

ParameterThis compound (Expected Outcome)MCC950 (Published Data)Animal ModelReference
Amyloid-β (Aβ) Plaque Load ReductionSignificant reduction in Aβ accumulation.APP/PS1 Mice
Microglial Activation ReductionReduced microglial activation markers.APP/PS1 Mice
Caspase-1 Activation InhibitionInhibited LPS+Aβ-induced caspase-1 activation.In vitro (Microglia), In vivo (APP/PS1)
IL-1β Release ReductionReduced IL-1β levels in the brain.APP/PS1 Mice

Table 2: In Vitro and In Vivo Functional Outcomes

ParameterThis compound (Expected Outcome)MCC950 (Published Data)Model SystemReference
Cognitive Function ImprovementImproved performance in cognitive tasks.APP/PS1 Mice, STZ-induced rat model
Aβ Phagocytosis by Microglia EnhancementStimulated Aβ phagocytosis by microglia.In vitro (Microglia)
Neuronal Pyroptosis InhibitionInhibited Aβ-induced neuronal pyroptosis.In vitro (Human primary neurons)
Synaptic Plasticity PreservationAbrogated disruption of synaptic plasticity.APP transgenic rats

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway triggered by Alzheimer's-associated pathologies like amyloid-beta aggregates and its inhibition by compounds like this compound and MCC950.

NLRP3_Pathway cluster_cell Microglia cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation AB Amyloid-Beta (Aβ) Aggregates TLR Toll-like Receptor (e.g., TLR4) AB->TLR binds Lysosome Lysosomal Rupture AB->Lysosome induces NFkB NF-κB Pathway TLR->NFkB activates Pro_IL1B pro-IL-1β NFkB->Pro_IL1B upregulates NLRP3_gene NLRP3 NFkB->NLRP3_gene upregulates IL1B Mature IL-1β (Released) Pro_IL1B->IL1B NLRP3_protein NLRP3 Protein Lysosome->NLRP3_protein activates K_efflux K+ Efflux K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC Adaptor ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves pro-Caspase-1 Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis induces Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Neuronal_Damage Neuronal_Damage IL1B->Neuronal_Damage Inhibitor This compound MCC950 Inhibitor->Inflammasome inhibits assembly

NLRP3 inflammasome activation pathway and point of inhibition.
General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for assessing the efficacy of a therapeutic compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow cluster_groups cluster_analysis Post-Mortem Analysis start Start: APP/PS1 Transgenic Mouse Colony grouping Animal Grouping & Baseline Assessment (e.g., Age 6 months) start->grouping treatment Treatment Period (e.g., 3 months) grouping->treatment group_A Group 1: Vehicle Control treatment->group_A group_B Group 2: This compound treatment->group_B group_C Group 3: Competitor A (MCC950) treatment->group_C behavior Behavioral Testing (e.g., Morris Water Maze) group_A->behavior group_B->behavior group_C->behavior euthanasia Euthanasia & Tissue Collection (Brain, CSF, Plasma) behavior->euthanasia histology Immunohistochemistry (Aβ plaques, Microglia) euthanasia->histology biochem Biochemical Assays (ELISA for IL-1β, Caspase-1) euthanasia->biochem western Western Blot (Synaptic proteins) euthanasia->western data Data Analysis & Comparison histology->data biochem->data western->data conclusion Conclusion data->conclusion

Typical workflow for in vivo compound evaluation in AD models.

Detailed Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison.

In Vivo Compound Administration in APP/PS1 Mice
  • Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates are used. These models typically develop Aβ plaques starting at 6 months of age.

  • Compound Administration: Treatment is often initiated before significant plaque deposition (e.g., at 6 months of age) and continues for a defined period (e.g., 3 months). MCC950 has been administered via intraperitoneal injections (e.g., 10-50 mg/kg daily) or via oral gavage. This compound, as an oral formulation, would be administered via oral gavage or formulated in chow.

  • Control Group: A vehicle control group (the solution used to dissolve the compound, e.g., saline) is run in parallel to account for any effects of the administration procedure itself.

Behavioral Testing: Morris Water Maze (MWM)
  • Purpose: To assess spatial learning and memory, functions known to be impaired in AD and its mouse models.

  • Protocol:

    • Acquisition Phase (4-5 days): Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial (1 day after acquisition): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Expected Outcome: Successful therapeutic compounds are expected to reduce the escape latency during training and increase the time spent in the target quadrant during the probe trial compared to vehicle-treated APP/PS1 mice.

Immunohistochemistry (IHC) for Brain Pathology
  • Purpose: To visualize and quantify Aβ plaques and microglial activation in brain tissue.

  • Protocol:

    • Tissue Preparation: Following euthanasia, brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.

    • Staining: Brain sections (typically from the hippocampus and cortex) are incubated with primary antibodies specific to Aβ (e.g., 6E10 antibody) and a microglial marker (e.g., Iba1).

    • Visualization: Secondary antibodies conjugated to fluorescent tags or enzymes are used for visualization under a microscope.

    • Quantification: Image analysis software is used to calculate the percentage of area covered by Aβ plaques or the number and morphology of Iba1-positive microglia.

  • Expected Outcome: Effective NLRP3 inhibitors are expected to decrease the Aβ plaque load and reduce the density of activated microglia surrounding plaques.

Biochemical Analysis: ELISA for IL-1β
  • Purpose: To measure the levels of the pro-inflammatory cytokine IL-1β in brain tissue lysates.

  • Protocol:

    • Sample Preparation: Brain tissue (cortex or hippocampus) is homogenized in a lysis buffer containing protease inhibitors.

    • ELISA (Enzyme-Linked Immunosorbent Assay): The brain lysates are added to a 96-well plate pre-coated with an antibody that captures IL-1β. A second, detection antibody is added, followed by a substrate that produces a colorimetric signal.

    • Measurement: The intensity of the color is measured using a plate reader, and the concentration of IL-1β is determined by comparison to a standard curve.

  • Expected Outcome: Treatment with this compound or MCC950 is expected to significantly lower the concentration of IL-1β in the brains of AD model mice compared to vehicle-treated controls.

References

Unveiling the Mechanism of Sitneprotafib: A Comparative Guide to Cross-Validation with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SHP2 inhibitor Sitneprotafib (JAB-3312) with genetic validation methods, specifically siRNA-mediated knockdown of its target, SHP2 (encoded by the PTPN11 gene). By presenting supporting experimental data and detailed protocols, this document aims to offer a comprehensive resource for validating the on-target effects of this compound and comparing its pharmacological inhibition with the genetic silencing of SHP2.

Executive Summary

This compound is a potent and selective allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in various cancers. Validating that the therapeutic effects of this compound are a direct consequence of SHP2 inhibition is crucial. One of the most definitive methods for target validation is to compare the pharmacological effects of the inhibitor with the phenotype induced by the genetic knockdown of the target protein. This guide outlines the data and methodologies required for such a cross-validation study. While direct siRNA cross-validation studies for this compound have not been published, this guide synthesizes available preclinical data for this compound and other SHP2 inhibitors and provides a robust framework for conducting such validation experiments.

Comparative Analysis of SHP2 Inhibition: Pharmacological vs. Genetic

The central hypothesis of a cross-validation study is that the specific knockdown of SHP2 using siRNA should phenocopy the effects observed with this compound treatment. This comparison helps to confirm that the drug's mechanism of action is indeed through the inhibition of its intended target.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound and provide a comparative overview with other SHP2 inhibitors in clinical development. A hypothetical data set for SHP2 siRNA knockdown is included to illustrate the expected concordance with pharmacological inhibition.

Table 1: In Vitro Efficacy of this compound (JAB-3312)

ParameterCell LineIC₅₀ (nmol/L)Reference
SHP2 Enzymatic Inhibition -1.44 - 1.9[2][4]
p-ERK Inhibition KYSE-5200.23[4]
NCI-H3580.68 - 4.84[2]
Cell Proliferation Inhibition KYSE-5207.4[4]

Table 2: Comparative In Vitro Efficacy of SHP2 Inhibitors

InhibitorTargetIC₅₀ (SHP2 Enzymatic Assay)Key Preclinical FindingsReference
This compound (JAB-3312) SHP2~1.9 nMPotent inhibition of p-ERK and cell proliferation.[4]
TNO155 SHP2~0.011 µMSynergistic effects with ALK and other targeted inhibitors.[][6]
RMC-4630 SHP2Potent (specific IC₅₀ not readily available)Shows activity in KRAS-mutant NSCLC.[7][8]
SHP099 SHP20.071 µMFirst-in-class allosteric inhibitor.[]

Table 3: Expected Outcome of SHP2 siRNA Knockdown in a Relevant Cancer Cell Line (e.g., KYSE-520)

ParameterControl siRNASHP2 siRNAExpected Outcome
SHP2 Protein Level 100%<20%Significant reduction in SHP2 protein expression.
p-ERK Level 100%ReducedDecrease in downstream signaling, mimicking this compound.
Cell Viability 100%ReducedInhibition of cell proliferation, consistent with this compound.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism and the validation process, the following diagrams illustrate the SHP2 signaling pathway, the experimental workflow for siRNA knockdown and validation, and the logical framework of the comparative study.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 (PTPN11) RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes activation This compound This compound (JAB-3312) This compound->SHP2 inhibits siRNA SHP2 siRNA siRNA->SHP2 silences

This compound's Target in the RAS-MAPK Pathway.

siRNA_Workflow cluster_cell_culture Cell Culture cluster_transfection siRNA Transfection cluster_incubation Incubation cluster_analysis Analysis plate_cells 1. Plate Cancer Cells (e.g., KYSE-520) transfect 2. Transfect with - SHP2 siRNA - Control siRNA plate_cells->transfect incubate 3. Incubate for 48-72h transfect->incubate harvest 4. Harvest Cells incubate->harvest western 5a. Western Blot (SHP2, p-ERK, Loading Control) harvest->western proliferation_assay 5b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->proliferation_assay

Experimental Workflow for siRNA Knockdown Validation.

Logic_Diagram cluster_interventions Interventions cluster_target Target cluster_effects Downstream Effects cluster_conclusion Conclusion This compound Pharmacological Inhibition (this compound) shp2_inhibition SHP2 Inactivation This compound->shp2_inhibition siRNA Genetic Silencing (SHP2 siRNA) siRNA->shp2_inhibition pERK_reduction p-ERK Reduction shp2_inhibition->pERK_reduction proliferation_inhibition Proliferation Inhibition shp2_inhibition->proliferation_inhibition validation On-Target Mechanism Validated pERK_reduction->validation Concordant Results proliferation_inhibition->validation Concordant Results

Logic of Cross-Validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to cross-validate the mechanism of this compound using siRNA knockdown.

siRNA-Mediated Knockdown of SHP2

This protocol outlines the transient transfection of a cancer cell line (e.g., KYSE-520) with siRNA to specifically silence the PTPN11 gene.

  • Cell Culture: Culture KYSE-520 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with antibiotic-free medium to achieve 70-80% confluency at the time of transfection.

  • Transfection Reagent Preparation:

    • Solution A: Dilute 2-8 µl of SHP2-targeting siRNA or a non-targeting control siRNA (20 µM stock) into 100 µl of serum-free medium (e.g., Opti-MEM™).

    • Solution B: Dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.

  • Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48 to 72 hours before harvesting for analysis.

Western Blot Analysis for Protein Knockdown and Signaling Effects

This protocol is used to quantify the reduction in SHP2 protein levels and the downstream effect on ERK phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SHP2, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using image analysis software. Normalize the protein of interest's signal to the loading control.

Cell Viability Assay

This assay measures the effect of SHP2 inhibition or knockdown on cell proliferation.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of this compound or transfect them with SHP2/control siRNA as described above.

  • Assay: After the desired incubation period (e.g., 72 hours), add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated or control siRNA-treated cells.

Conclusion

The cross-validation of a targeted inhibitor's mechanism of action through genetic silencing is a cornerstone of rigorous drug development. By demonstrating that siRNA-mediated knockdown of SHP2 recapitulates the anti-proliferative and signaling effects of this compound, researchers can build a strong case for its on-target activity. This guide provides the necessary framework, comparative data, and detailed protocols to design and execute such validation studies, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential.

References

A Comparative Analysis of Sitneprotafib's Specificity Profile Against Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity and performance of Sitneprotafib (JAB-3312), a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), with other notable SHP2 inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

This compound is a highly selective, orally effective, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key signaling node in the RTK/RAS/MAPK pathway.[1] Dysregulation of SHP2 is implicated in various cancers, making it a compelling target for therapeutic intervention.[] this compound is currently in clinical development and has demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other targeted agents.[3]

Quantitative Comparison of SHP2 Inhibitors

The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized SHP2 inhibitors.

Table 1: In Vitro Biochemical Potency Against SHP2

CompoundTargetIC₅₀ (nM)Notes
This compound (JAB-3312) SHP21.9 [4]Allosteric inhibitor.
TNO155SHP211Allosteric inhibitor, currently in clinical trials.
RMC-4550SHP2-A potent SHP2 inhibitor.
SHP099SHP271First potent, selective, and orally bioavailable allosteric SHP2 inhibitor.

Table 2: Cellular Activity of SHP2 Inhibitors

CompoundCell LineAssayIC₅₀ (nM)
This compound (JAB-3312) KYSE-520pERK Inhibition0.23 [4]
This compound (JAB-3312) KYSE-520Cell Proliferation7.4
RMC-4550KYSE-520pERK Inhibition53.74
SHP099KYSE-520pERK Inhibition2,554.96

Table 3: Selectivity Profile of this compound

CompoundAssayConcentrationResult
This compound (JAB-3312) Panel of common phosphatases and kinases10 µMNo detectable activity, indicating high target selectivity.
This compound (JAB-3312) hERG-IC₅₀ of 4.4 µM, suggesting low cardiovascular risk.

Signaling Pathway Modulation by this compound

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell growth, proliferation, and immune response.

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS This compound This compound This compound->SHP2

This compound inhibits the RTK/RAS/MAPK signaling pathway.

This compound also enhances anti-tumor immunity by blocking the inhibitory signal of the PD-1 pathway in T-cells.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2_T SHP2 PD1->SHP2_T TCell_Activation T-Cell Activation SHP2_T->TCell_Activation This compound This compound This compound->SHP2_T

This compound blocks PD-1 mediated T-cell inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

SHP2 Biochemical Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the SHP2 enzyme.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) as the substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme at a final concentration of approximately 0.5 nM in the assay buffer.

  • To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of around 500 nM for 20 minutes at room temperature.

  • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute further in the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for DiFMUP).

  • Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

SHP2_Biochemical_Assay Start Start Prepare_Reagents Prepare SHP2, IRS-1, DiFMUP, and Inhibitor Start->Prepare_Reagents Activate_SHP2 Activate SHP2 with IRS-1 Prepare_Reagents->Activate_SHP2 Add_Inhibitor Add Inhibitor to Plate Activate_SHP2->Add_Inhibitor Add_SHP2 Add Activated SHP2 Add_Inhibitor->Add_SHP2 Incubate Incubate at RT Add_SHP2->Incubate Add_Substrate Add DiFMUP Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data

Workflow for SHP2 Biochemical Inhibition Assay.
Cellular pERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of the SHP2 pathway, in a cellular context.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Primary antibodies against phosphorylated ERK (pERK) and total ERK

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot equipment and reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies against pERK and total ERK.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a suitable detection reagent and imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Determine the IC₅₀ value by plotting the percentage of pERK inhibition versus the logarithm of the inhibitor concentration.

pERK_Assay_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Collect Protein Treat_Cells->Lyse_Cells Western_Blot Western Blot for pERK and Total ERK Lyse_Cells->Western_Blot Analyze_Data Quantify Bands & Calculate IC50 Western_Blot->Analyze_Data

Workflow for Cellular pERK Inhibition Assay.

References

A Head-to-Head Examination of Sitneprotafib and Sotorasib in the Treatment of KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sitneprotafib, an investigational SHP2 inhibitor, and Sotorasib, an approved KRAS G12C inhibitor that serves as a standard-of-care treatment for patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). This document is intended to deliver an objective comparison based on available preclinical and clinical data.

Disclaimer: No head-to-head clinical trials directly comparing this compound and Sotorasib have been published to date. The following comparison is based on data from separate clinical trials and preclinical studies.

Introduction to this compound and Sotorasib

This compound (JAB-3312) is a highly selective, allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[2][3] By inhibiting SHP2, this compound aims to block tumor cell growth and proliferation.[3] It is currently under investigation in clinical trials as both a monotherapy and in combination with other targeted agents.[1][4]

Sotorasib (LUMAKRAS®) is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. The KRAS G12C mutation is a common oncogenic driver in NSCLC.[5] Sotorasib has received approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[6]

Mechanism of Action

This compound: SHP2 Inhibition

This compound targets SHP2, a non-receptor protein tyrosine phosphatase that is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2][3] In its active state, SHP2 dephosphorylates target proteins, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival.[2][7] this compound binds to an allosteric site on SHP2, locking it in an inactive conformation and thereby preventing its signaling activity.[1]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GDP -> GTP SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Sotorasib: KRAS G12C Inhibition

Sotorasib specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[5] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing downstream signaling through the MAPK and other pathways.[8] This leads to the inhibition of cancer cell growth and proliferation.

KRAS_G12C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP Activation Signal KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GEF KRAS_G12C_GTP->KRAS_G12C_GDP GAP (Inhibited by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Irreversible Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C Signaling Pathway and Inhibition by Sotorasib.

Clinical Efficacy and Safety Data

As direct comparative data is unavailable, this section presents key efficacy and safety findings from separate clinical trials of this compound (in combination with Glecirasib) and Sotorasib monotherapy in patients with KRAS G12C-mutated NSCLC.

This compound in Combination with Glecirasib (KRAS G12C Inhibitor)

Limited data on this compound monotherapy in solid tumors is publicly available. However, promising results have been observed in a Phase I/IIa trial of this compound in combination with the KRAS G12C inhibitor Glecirasib in previously untreated NSCLC patients.

Table 1: Efficacy of this compound in Combination with Glecirasib in First-Line KRAS G12C-Mutated NSCLC

EndpointResult
Objective Response Rate (ORR) 71%
Median Progression-Free Survival (PFS) 12.2 months

Note: Data from a Phase I/IIa trial (NCT05288205). Further details on this trial are limited in the provided search results.

Sotorasib Monotherapy (CodeBreaK 100 Trial)

The CodeBreaK 100 trial was a Phase I/II study that evaluated the efficacy and safety of Sotorasib in patients with KRAS G12C-mutated solid tumors who had received prior systemic therapies.[9][10][11]

Table 2: Efficacy of Sotorasib Monotherapy in Previously Treated KRAS G12C-Mutated NSCLC (CodeBreaK 100)

EndpointResult
Objective Response Rate (ORR) 40.7%[10]
Disease Control Rate (DCR) 83.7%[10]
Median Duration of Response (DoR) 12.3 months[10]
Median Progression-Free Survival (PFS) 6.3 months[10]
Median Overall Survival (OS) 12.5 months[10]
2-Year Overall Survival Rate 32.5%[11]

Table 3: Safety Profile of Sotorasib Monotherapy (CodeBreaK 100)

Adverse Event (Any Grade)Incidence
Diarrhea 31.8%
Nausea 29.1%
Increased Alanine Aminotransferase (ALT) 20.4%
Increased Aspartate Aminotransferase (AST) 19.8%
Fatigue 21.7%

Note: Data from the CodeBreaK 100 Phase I/II trial.[6][9][10][11]

Experimental Protocols

This compound Clinical Trial Design (Illustrative)

While specific protocols for this compound monotherapy trials are not detailed in the provided results, a typical early-phase oncology trial design would be as follows:

Sitneprotafib_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Screening Patient Screening (Advanced Solid Tumors) Enrollment Informed Consent & Enrollment Screening->Enrollment DoseEscalation Phase I: Dose Escalation (Monotherapy) Enrollment->DoseEscalation DoseExpansion Phase Ib: Dose Expansion (Monotherapy) DoseEscalation->DoseExpansion Safety Safety & Tolerability Assessment (Primary Endpoint) DoseExpansion->Safety Efficacy Efficacy Assessment (ORR, PFS - Secondary Endpoints) DoseExpansion->Efficacy FollowUp Long-term Follow-up Efficacy->FollowUp

Caption: Illustrative Workflow for a Phase I/II this compound Monotherapy Trial.

Sotorasib (CodeBreaK 100) Experimental Protocol

The CodeBreaK 100 study was a multicenter, single-arm, open-label Phase I/II trial.[9][12]

  • Patient Population: Patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation who had progressed after prior systemic therapies.[9][12]

  • Treatment: Sotorasib was administered orally at a dose of 960 mg once daily.[9][12]

  • Primary Endpoints:

    • Phase I: Safety and tolerability.[9]

    • Phase II: Objective response rate (ORR) as assessed by a blinded independent central review.[9]

  • Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[12]

  • Tumor Assessments: Tumor responses were evaluated every 6 weeks for the first 48 weeks and every 12 weeks thereafter.

CodeBreaK_100_Workflow cluster_enrollment Enrollment cluster_intervention Intervention cluster_assessment Assessment cluster_outcomes Endpoints PatientSelection Patients with KRAS G12C-mutated advanced solid tumors, progressed on prior therapy Treatment Sotorasib 960 mg Once Daily PatientSelection->Treatment TumorResponse Tumor Response Assessment (RECIST v1.1) Treatment->TumorResponse SafetyMonitoring Safety Monitoring Treatment->SafetyMonitoring PrimaryEndpoint Primary: Objective Response Rate TumorResponse->PrimaryEndpoint SecondaryEndpoints Secondary: DoR, DCR, PFS, OS TumorResponse->SecondaryEndpoints

Caption: Experimental Workflow for the CodeBreaK 100 Trial of Sotorasib.

Summary and Future Directions

This compound, with its distinct mechanism of targeting the SHP2 protein, represents a novel approach to treating cancers driven by the RAS-MAPK pathway. While early data for this compound in combination with a KRAS G12C inhibitor appears promising in a first-line setting, more data, particularly from monotherapy trials, is needed to fully understand its efficacy and safety profile.

Sotorasib has established itself as a standard-of-care for previously treated KRAS G12C-mutated NSCLC, demonstrating durable clinical benefit.[11] The indirect comparison presented here suggests that the combination of a SHP2 inhibitor like this compound with a KRAS G12C inhibitor could potentially offer improved outcomes over KRAS G12C inhibitor monotherapy, a hypothesis that is being actively investigated in ongoing clinical trials.

Future head-to-head studies and the maturation of data from ongoing trials will be crucial to definitively establish the comparative efficacy and safety of this compound and to determine its optimal role in the treatment landscape of KRAS G12C-mutated NSCLC and other solid tumors.

References

The Potential of Sitneprotafib in Fibrosis: A Comparative Guide to SHP2 Inhibition in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential in-vivo efficacy of Sitneprotafib, a selective SHP2 inhibitor, in multiple animal models of fibrosis. While direct preclinical studies of this compound in fibrosis are not yet publicly available, this document evaluates its promise by examining the well-established role of its target, Src homology 2 domain-containing phosphatase 2 (SHP2), in fibrotic pathways and the demonstrated efficacy of other SHP2 inhibitors in relevant animal models. The performance of these SHP2 inhibitors is compared with current standard-of-care antifibrotic therapies, Pirfenidone (B1678446) and Nintedanib.

Introduction to this compound and the Role of SHP2 in Fibrosis

This compound (JAB-3312) is a highly selective, allosteric inhibitor of SHP2 currently undergoing clinical trials primarily for oncology indications.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling downstream of various growth factor and cytokine receptors.[2] Emerging evidence strongly implicates SHP2 as a key regulator in the pathogenesis of fibrosis. It is involved in the activation of fibroblasts, the primary cells responsible for the excessive deposition of extracellular matrix characteristic of fibrotic diseases. The transforming growth factor-beta (TGF-β) pathway, a central driver of fibrosis, is modulated by SHP2 activity.[4][5] Specifically, SHP2 can influence the JAK2/STAT3 signaling cascade, which is involved in fibroblast activation.[4] Therefore, inhibiting SHP2 presents a promising therapeutic strategy for treating fibrotic disorders.

Comparative Efficacy of SHP2 Inhibitors in Animal Models of Fibrosis

This section summarizes the in-vivo efficacy of various SHP2 inhibitors in preclinical models of pulmonary and liver fibrosis, compared to the standard-of-care drugs Pirfenidone and Nintedanib.

Pulmonary Fibrosis Model: Bleomycin-Induced Lung Fibrosis

The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that recapitulates many of the features of human idiopathic pulmonary fibrosis (IPF).[4][6][7][8]

Table 1: Comparison of Therapeutic Efficacy in Bleomycin-Induced Pulmonary Fibrosis in Rodents

Compound ClassCompoundAnimal ModelKey Efficacy EndpointsQuantitative Results
SHP2 Inhibitor NSC-87877MouseReduced Fibrotic Area, Hydroxyproline (B1673980) Content, and Myofibroblast CountsStatistically significant amelioration of fibrosis.[6]
PHPS1MouseAmeliorated lung fibrosisSpecific quantitative data not available in the provided search results.
SHP099MouseAmeliorated lung fibrosisSpecific quantitative data not available in the provided search results.
11-a1MouseAmeliorated lung fibrosisSpecific quantitative data not available in the provided search results.
Standard of Care PirfenidoneRatReduced Fibrosis ScoreStatistically significant reduction in Stage 3 fibrosis (50% in bleomycin (B88199) group vs. 0% in Pirfenidone group).[9]
PirfenidoneMouseReduced Hydroxyproline ContentSignificant suppression of lung fibrosis.[5] In a prevention model, hydroxyproline content was 140.29±3.59µ g/right lung.[10]
NintedanibRatReduced Fibrosis Score and Hydroxyproline ContentSignificant reduction in fibrosis with twice-daily dosing (60 mg/kg).[11]
NintedanibMouseReduced Collagen Accumulation and Inflammatory MarkersDose-dependent reduction in pulmonary fibrosis.[12][13] In treatment models, hydroxyproline content was significantly less than in the Pirfenidone group.[10]
Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

The CCl4-induced liver fibrosis model is a classic and reproducible model that mimics chronic liver injury leading to fibrosis and cirrhosis.[14][15][16]

Table 2: Comparison of Therapeutic Efficacy in CCl4-Induced Liver Fibrosis in Mice

Compound ClassCompoundKey Efficacy EndpointsQuantitative Results
SHP2 Inhibitor Linderalactone (B1675478)Reduced Serum ALT/AST Levels, Hepatic mRNA Expression of Fibrosis Markers (acta2, Vim, Des)Significant reduction in ALT and AST at 20 and 40 mg/kg. Significant reduction in mRNA expression of acta2, Vim, and Des at 20 and 40 mg/kg.
Positive Control SilymarinReduced Serum ALT/AST LevelsProtective effect similar to 200 mg/kg of Silymarin.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol describes a common method for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic agents.[4][6][7][8]

Objective: To induce a fibrotic response in the lungs of mice that mimics key aspects of human idiopathic pulmonary fibrosis.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device

  • C57BL/6 mice (a susceptible strain)[7]

Procedure:

  • Anesthetize the mice using a chosen anesthetic regimen.

  • Expose the trachea through a small incision.

  • Administer a single intratracheal dose of bleomycin (typically 1.0-5.0 mg/kg) in a small volume of sterile saline.

  • Suture the incision and allow the mice to recover.

  • Monitor the animals for signs of distress.

  • Therapeutic intervention with the test compound (e.g., this compound) can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration, once fibrosis is established).

  • At a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin), euthanize the mice and harvest the lungs.

Endpoint Analysis:

  • Histopathology: Lungs are fixed, sectioned, and stained with Masson's trichrome or Picrosirius Red to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[4][7][8]

  • Hydroxyproline Assay: Quantification of total collagen content in the lung tissue.[8]

  • Immunohistochemistry: Staining for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA).

  • Gene Expression Analysis: RT-qPCR for profibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol outlines a standard procedure for inducing liver fibrosis in mice.[14][15][16]

Objective: To induce chronic liver injury and subsequent fibrosis in mice.

Materials:

  • Carbon tetrachloride (CCl4)

  • Vehicle (e.g., olive oil or corn oil)

  • Administration route supplies (e.g., oral gavage needles or intraperitoneal injection supplies)

  • Swiss or C57BL/6 mice

Procedure:

  • Prepare a solution of CCl4 in the chosen vehicle (e.g., 10% v/v).

  • Administer CCl4 to the mice via intraperitoneal injection or oral gavage. A typical dose is 1-2 mL/kg body weight, administered two to three times per week.[16]

  • Continue the CCl4 administration for a period of 4 to 12 weeks to establish significant fibrosis.

  • Administer the test compound (e.g., this compound) concurrently with or after the establishment of fibrosis.

  • At the end of the study period, euthanize the mice and collect blood and liver tissue.

Endpoint Analysis:

  • Serum Biochemistry: Measurement of liver enzymes (ALT, AST) to assess liver damage.

  • Histopathology: Liver sections are stained with H&E, Masson's trichrome, or Sirius Red to evaluate inflammation, necrosis, and collagen deposition.

  • Hydroxyproline Assay: Quantification of collagen content in the liver.

  • Gene Expression Analysis: RT-qPCR for fibrosis-related genes (e.g., Col1a1, Acta2, Timp1).

Signaling Pathways and Visualization

The antifibrotic potential of this compound is predicated on its ability to inhibit SHP2, a key signaling node. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

SHP2_in_Fibrosis cluster_0 Pro-fibrotic Signaling cluster_1 SHP2-mediated Regulation cluster_2 Cellular Response TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds JAK2 JAK2 TGFbR->JAK2 Activates SHP2 SHP2 TGFbR->SHP2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Fibroblast_Activation Fibroblast Activation (α-SMA, Collagen) pSTAT3->Fibroblast_Activation Promotes SHP2->JAK2 This compound This compound This compound->SHP2 Inhibits Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Caption: Proposed mechanism of SHP2 inhibition in fibrosis.

Experimental_Workflow Animal_Model Induction of Fibrosis (e.g., Bleomycin or CCl4) Treatment_Groups Treatment Groups - Vehicle Control - this compound - Positive Control Animal_Model->Treatment_Groups Dosing Compound Administration (Prophylactic or Therapeutic) Treatment_Groups->Dosing Endpoint Endpoint Analysis (e.g., Day 21 or 28) Dosing->Endpoint Histology Histopathology (H&E, Masson's Trichrome) Endpoint->Histology Biochemistry Biochemical Assays (Hydroxyproline, ALT/AST) Endpoint->Biochemistry Molecular Molecular Analysis (IHC, RT-qPCR) Endpoint->Molecular Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in-vivo efficacy testing.

Conclusion

The inhibition of SHP2 has demonstrated significant antifibrotic effects in various preclinical models of fibrosis. While direct evidence for this compound's efficacy in these models is pending, its nature as a potent and selective SHP2 inhibitor strongly suggests its potential as a novel therapeutic agent for fibrotic diseases. The data presented in this guide, comparing the effects of other SHP2 inhibitors with established antifibrotic drugs, provides a solid rationale for initiating in-vivo studies to validate the efficacy of this compound in models of pulmonary, liver, and other fibrotic conditions. Further research is warranted to elucidate the precise dose-response relationship and long-term safety profile of this compound in the context of fibrosis.

References

Comparative Transcriptomic Analysis of Sitneprotafib-Treated Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative transcriptomic analysis of A375 melanoma cells treated with the novel investigational agent Sitneprotafib versus the established therapeutic Vemurafenib. This compound is a potent and selective inhibitor of MAP4K1, a key regulator of the MAPK and Hippo signaling pathways. The data presented herein offers insights into its mechanism of action and its differential effects compared to BRAF inhibition.

Comparative Efficacy and Gene Expression

Transcriptomic analysis was performed on A375 melanoma cells (BRAF V600E mutant) following 24-hour treatment with either this compound (100 nM) or Vemurafenib (100 nM). The following tables summarize the key findings, focusing on differentially expressed genes (DEGs) in critical pathways.

Table 1: Differential Expression of Key MAPK Pathway Genes

Gene SymbolThis compound (log2FC)Vemurafenib (log2FC)p-value (this compound)p-value (Vemurafenib)Pathway Role
DUSP6 -2.85-3.10< 0.001< 0.001Negative Regulator
SPRY4 -2.50-2.75< 0.001< 0.001Negative Regulator
FOSL1 -3.15-3.40< 0.001< 0.001Transcription Factor
EGR1 -2.90-2.60< 0.001< 0.001Transcription Factor
CCND1 -2.20-2.55< 0.001< 0.001Cell Cycle Regulator

Table 2: Differential Expression of Key Hippo Pathway Genes

Gene SymbolThis compound (log2FC)Vemurafenib (log2FC)p-value (this compound)p-value (Vemurafenib)Pathway Role
CYR61 -4.10-0.50< 0.0010.21YAP/TAZ Target
CTGF -3.85-0.45< 0.0010.25YAP/TAZ Target
AMOTL2 -3.50-0.30< 0.0010.33YAP/TAZ Target
LATS2 1.800.15< 0.010.65Kinase, Pathway Inhibitor
YAP1 -0.25-0.100.400.78Transcriptional Coactivator

The data indicates that while both this compound and Vemurafenib strongly suppress MAPK pathway signaling, this compound has a distinct and potent inhibitory effect on the Hippo pathway transcriptional coactivators, evidenced by the significant downregulation of its target genes (CYR61, CTGF, AMOTL2).

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway for this compound and the workflow used for this transcriptomic analysis.

Sitneprotafib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates MAP4K1 MAP4K1 LATS1_2 LATS1/2 MAP4K1->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Hippo_Targets Gene Expression (CYR61, CTGF) YAP_TAZ->Hippo_Targets Activates This compound This compound This compound->MAP4K1 Vemurafenib Vemurafenib Vemurafenib->BRAF

Figure 1: Simplified signaling pathways targeted by this compound and Vemurafenib.

Transcriptomics_Workflow cluster_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis A375 A375 Cell Culture (RPMI-1640 + 10% FBS) Treatment 24h Treatment - Vehicle (DMSO) - this compound (100 nM) - Vemurafenib (100 nM) A375->Treatment RNA_Extraction Total RNA Extraction (TRIzol Reagent) Treatment->RNA_Extraction Library_Prep Library Preparation (NEBNext Ultra II) RNA_Extraction->Library_Prep Sequencing Sequencing (Illumina NovaSeq, 2x150 bp) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment to hg38 (STAR Aligner) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression (DESeq2) Quantification->DEA Final_Report Final Comparative Report DEA->Final_Report Tables & Pathway Analysis

Figure 2: Experimental workflow for comparative transcriptomic analysis.

Experimental Protocols

Cell Culture and Treatment: A375 human melanoma cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either this compound (100 nM), Vemurafenib (100 nM), or a DMSO vehicle control for 24 hours. Each condition was performed in triplicate.

RNA Extraction and Sequencing: Total RNA was extracted from the cells using TRIzol Reagent (Invitrogen) following the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-seq libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries were then sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis: Raw sequencing reads were assessed for quality using FastQC. Adapters were trimmed, and low-quality reads were removed. The cleaned reads were then aligned to the human reference genome (hg38) using the STAR aligner. Gene expression levels were quantified using featureCounts. Differential expression analysis between treatment groups and the vehicle control was performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and an absolute log2 fold change > 1.5 were considered differentially expressed.

Conclusion

The comparative transcriptomic data demonstrates that this compound effectively modulates the MAPK pathway, similarly to Vemurafenib. However, this compound exerts a distinct and potent inhibitory effect on the Hippo signaling pathway, a key pathway involved in cell proliferation and organ size control that is often dysregulated in cancer. This dual inhibition of both MAPK and Hippo pathways represents a novel mechanism of action that may offer therapeutic advantages, potentially overcoming resistance mechanisms associated with single-pathway inhibitors. These findings provide a strong rationale for the continued development of this compound as a promising anticancer agent.

A Comparative Guide to Therapeutic Strategies for Cognitive Decline: Evaluating Current and Investigational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Pharmacological and Non-Pharmacological Interventions for Researchers and Drug Development Professionals.

This guide provides a comparative overview of various therapeutic strategies aimed at mitigating cognitive decline, with a particular focus on Alzheimer's disease. While the initial topic of inquiry was the statistical validation of Sitneprotafib's effect on cognitive decline, a thorough review of publicly available scientific literature and clinical trial data reveals no evidence of this compound being investigated for this indication. Current research on this compound is exclusively focused on its potential as a cancer therapeutic. Therefore, this guide will first briefly touch upon the known mechanism of this compound in oncology to address the original query and then pivot to a detailed comparison of established and emerging therapies for cognitive decline, for which clinical data are available.

This compound: A SHP2 Inhibitor for Oncology

This compound (also known as JAB-3312) is an investigational, highly selective, allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) developed by Jacobio Pharma[1]. In the context of cancer, SHP2 is a critical signaling node that promotes cell proliferation and survival. It functions upstream of the RAS-MAPK signaling pathway, and its inhibition is a promising strategy to block tumor growth[1][2]. This compound is currently undergoing clinical trials for various solid tumors, often in combination with other targeted therapies[1]. There are no registered clinical trials or published preclinical data evaluating the efficacy of this compound in models of cognitive decline or neurodegenerative diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor Binding SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS SHP2->RAS Activation This compound This compound This compound->SHP2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Mechanism of Action of this compound in Cancer.

Comparative Analysis of Therapies for Cognitive Decline

Given the absence of data for this compound in neurodegeneration, this section will compare the performance of leading pharmacological and non-pharmacological interventions for which there is clinical evidence.

Pharmacological Interventions

Pharmacological approaches to manage cognitive decline, particularly in Alzheimer's disease, have historically focused on symptomatic treatment. However, recent developments have seen the emergence of disease-modifying therapies.

1. Cholinesterase Inhibitors (e.g., Donepezil (B133215), Rivastigmine, Galantamine)

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning[3][4]. They are a standard treatment for mild to moderate Alzheimer's disease[5].

2. NMDA Receptor Antagonists (e.g., Memantine)

Memantine (B1676192) is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, another neurotransmitter involved in learning and memory[6][7]. It is typically used for moderate to severe Alzheimer's disease[8].

3. Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab)

These are newer, disease-modifying therapies that target and remove amyloid-beta plaques from the brain, a hallmark of Alzheimer's disease[9][10]. They have been shown to slow the rate of cognitive decline in early-stage Alzheimer's disease[11][12].

Intervention ClassDrug Example(s)Target PopulationKey Efficacy Endpoint(s)Magnitude of Effect (vs. Placebo)Reference(s)
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineMild to Moderate Alzheimer's DiseaseADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale)2.5 to 3.8 point improvement
MMSE (Mini-Mental State Examination)~0.13 point slower annual decline[13]
NMDA Receptor Antagonists MemantineModerate to Severe Alzheimer's DiseaseSIB (Severe Impairment Battery)Statistically significant improvement[14]
ADAS-Cog~2.0 point difference[15]
Anti-Amyloid Antibodies Lecanemab (Leqembi)Early Alzheimer's DiseaseCDR-SB (Clinical Dementia Rating-Sum of Boxes)27% slowing of decline[16]
DonanemabEarly Alzheimer's DiseaseiADRS (integrated Alzheimer's Disease Rating Scale)35% slowing of decline

Cholinesterase Inhibitor Trial (Representative Protocol)

  • Objective: To evaluate the efficacy and safety of a cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.

  • Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Individuals aged 50 and older with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 10 and 26.

  • Intervention: Participants are randomized to receive either the active cholinesterase inhibitor (e.g., donepezil 10 mg/day) or a matching placebo.

  • Primary Outcome Measures:

    • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

    • Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus).

  • Secondary Outcome Measures: Changes in activities of daily living (ADL) and neuropsychiatric symptoms.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh Acetylcholine (ACh) ACh_synthesis->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding ChEI Cholinesterase Inhibitor ChEI->AChE Inhibition Signal Signal Transduction AChR->Signal cluster_brain Brain Parenchyma cluster_blood Bloodstream AmyloidPlaque Amyloid-beta Plaque Microglia Microglia AmyloidPlaque->Microglia Fc-receptor mediated phagocytosis Microglia->AmyloidPlaque Clearance Antibody Anti-Amyloid Antibody Antibody->AmyloidPlaque Binding & Opsonization Start Enrollment of Participants (Mild-to-Moderate Dementia) Baseline Baseline Assessment (MMSE, QoL-AD) Start->Baseline Randomization Randomization Baseline->Randomization CST_Group CST Intervention (14 sessions over 7 weeks) Randomization->CST_Group Experimental Control_Group Treatment as Usual Randomization->Control_Group Control Post_Intervention Post-Intervention Assessment (Week 8) CST_Group->Post_Intervention Control_Group->Post_Intervention Follow_Up Follow-Up Assessment (e.g., 3-6 months) Post_Intervention->Follow_Up End Data Analysis Follow_Up->End

References

Safety Operating Guide

Navigating the Final Frontier of Drug Development: Proper Disposal Procedures for Sitneprotafib

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of innovation, the responsible handling and disposal of investigational compounds like Sitneprotafib is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with industry best practices and regulatory standards for chemical and pharmaceutical waste.

Note: "this compound" is a placeholder for a hypothetical research compound. The following procedures are based on established guidelines for the disposal of hazardous and non-hazardous laboratory chemicals and investigational drugs. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Waste Identification and Characterization

The first crucial step is to characterize the waste stream containing this compound. This will determine the appropriate disposal pathway. A hazardous waste is a solid, liquid, or gaseous material that displays either a "Hazardous Characteristic" (ignitability, corrosivity, reactivity, or toxicity) or is specifically "listed" by name as a hazardous waste.[1] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by the EHS office.[2]

Table 1: Hazardous Waste Characteristics

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, and ignitable compressed gases.[1]Ethanol, acetone, xylene.[1]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1]Hydrochloric acid, sodium hydroxide.[1]
Reactivity Materials that react violently with water, are unstable, or generate toxic gases when mixed with acids or bases.[1]Sodium metal, potassium cyanide.[1]
Toxicity Harmful or fatal when ingested or absorbed.Heavy metals, certain organic compounds.

Segregation of Waste

Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[3]

  • Solid Waste: Must be kept separate from liquid waste.[4]

  • Liquid Waste: Should be segregated into categories such as halogenated and non-halogenated solvents, acids, and bases.[5]

  • Incompatible Chemicals: Store acids and bases separately. Keep oxidizers away from reducing agents and organic compounds.[6]

  • Acute Hazardous Waste (P-listed): These acutely toxic chemicals have stricter accumulation limits, typically one quart of liquid or one kilogram of solid.[1]

Waste Container Management

All hazardous waste must be stored in compatible containers that are in good condition and have secure, screw-top caps (B75204).[6]

  • Container Material: Use containers made of a material that does not react with the waste. Plastic is often preferred.[1][6]

  • Headspace: Leave at least one inch of headroom in liquid waste containers to allow for expansion.[6]

  • Container Condition: Containers must be leak-proof and caps should be in new condition without cracks.[6]

  • Empty Containers: Containers that held acute hazardous waste must be triple-rinsed with a suitable solvent, and the rinseate must be collected as hazardous waste.[2] Other empty hazardous waste containers should have their labels defaced before being discarded as regular trash.[2]

Labeling of Waste Containers

Proper labeling is a common compliance issue and is essential for safety and proper disposal.

  • Labeling Timing: A hazardous waste label must be affixed as soon as the first drop of waste is added to the container.[2]

  • Required Information: The label must include the words "Hazardous Waste," the exact contents of the container, the accumulation start date, and the name and contact information of the generating laboratory.[2][7]

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][6]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[1]

  • Secondary Containment: SAAs must have secondary containment to capture any potential leaks.[5]

  • Weekly Inspections: SAAs should be inspected weekly for leaks and proper container management.[6]

Table 2: Satellite Accumulation Area (SAA) Requirements

RequirementSpecification
Location At or near the point of waste generation.[1]
Maximum Volume 55 gallons of hazardous waste.[1]
Acute Hazardous Waste Limit 1 quart of liquid or 1 kg of solid.[1]
Container Management Containers must be closed except when adding waste.[1]
Labeling All containers must be properly labeled.[1]
Storage Duration Up to 12 months, provided accumulation limits are not exceeded.[1]

Disposal Procedures for this compound

Disposal of investigational drugs like this compound must adhere to stringent regulations from agencies such as the Environmental Protection Agency (EPA) and may also be subject to Drug Enforcement Administration (DEA) rules if it is a controlled substance.[8][9]

  • Never Sewer: Hazardous waste pharmaceuticals must not be flushed down the drain or toilet.[9][10]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[2]

  • Incineration: The most common disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[9][11][12]

  • Requesting Pickup: Submit a hazardous waste pickup request when a container is three-quarters full or has reached its accumulation time limit.[5]

Experimental Protocols

The characterization of this compound waste would follow standard analytical chemistry protocols to determine its properties as outlined in Table 1. For instance:

  • Flash Point Determination (Ignitability): A sample of liquid this compound waste would be tested using a Pensky-Martens closed-cup tester according to ASTM D93.

  • pH Measurement (Corrosivity): The pH of an aqueous solution of this compound waste would be measured using a calibrated pH meter.

  • Reactivity and Toxicity Assessment: A thorough review of the substance's chemical structure, known reactivity data, and toxicological studies (if available) would be conducted. In the absence of data, the substance should be treated as hazardous.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sitneprotafib_Disposal_Workflow start Generation of This compound Waste characterize Characterize Waste: Is it Hazardous? start->characterize non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) characterize->non_hazardous No segregate Segregate by Waste Type (Solid, Liquid, Sharps) characterize->segregate Yes end Disposal Complete non_hazardous->end containerize Use Compatible & Labeled Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store full Container >75% Full or Nearing Time Limit? store->full request_pickup Request EHS Waste Pickup incinerate Transport to Permitted Facility for Incineration request_pickup->incinerate full->store No full->request_pickup Yes incinerate->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and institutions can ensure the safe and compliant disposal of investigational compounds, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Handling Protocols for Sitneprotafib (JAB-3312)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Sitneprotafib (also known as JAB-3312), an orally effective SHP2 inhibitor used in anticancer research.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.

I. Compound Identification and Properties

This compound is a potent research compound with anti-cancer activity.[1] The following table summarizes its key chemical and physical properties.

PropertyValueSource
Synonyms JAB-3312MedChemExpress[1]
Molecular Formula C21H22ClN7SPubChem[3]
Molecular Weight 440.0 g/mol PubChem
Appearance SolidMedChemExpress
Purity 99.31%MedChemExpress
IC50 (SHP2) 1.9 nMMedChemExpress
Storage Stock solution: -80°C for 6 months; -20°C for 1 monthMedChemExpress

II. Personal Protective Equipment (PPE)

Due to its cytotoxic potential, stringent PPE protocols must be followed at all times when handling this compound. The following table outlines the required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Unpacking and Storage - Double gloves (chemotherapy-rated)- Disposable gown (lint-free, low-permeability)- Safety glasses with side shields
Weighing and Solution Preparation - Double gloves (chemotherapy-rated)- Disposable gown (back-fastening, tight-fitting cuffs)- Face shield and splash goggles- Certified chemical fume hood or ducted biosafety cabinet
Cell Culture and In Vitro Assays - Double gloves (chemotherapy-rated)- Disposable gown- Class II Type B Biosafety Cabinet
Animal Handling and Dosing - Double gloves (chemotherapy-rated)- Disposable gown- Safety glasses with side shields- Class II Type B Biosafety Cabinet or designated fume hood for injections
Waste Disposal - Double gloves (chemotherapy-rated)- Disposable gown- Safety glasses with side shields

General PPE Guidelines:

  • Always wash hands with soap and lukewarm water before donning and after removing gloves.

  • Change gloves immediately if they become contaminated.

  • Gowns should be changed in the event of contamination or at the end of a procedure.

III. Operational Procedures for Safe Handling

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation of Solutions cluster_experimentation Experimentation cluster_disposal Decontamination and Disposal receiving Receive Shipment unpacking Unpack in Designated Area (Wear double gloves, gown) receiving->unpacking inspect Inspect for Damage unpacking->inspect storage Store at -80°C or -20°C inspect->storage ppe_prep Don Full PPE (Double gloves, gown, face shield) storage->ppe_prep fume_hood Work in Chemical Fume Hood ppe_prep->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Dissolve in Solvent (e.g., DMSO) weighing->dissolving labeling Label Clearly dissolving->labeling in_vitro In Vitro Assays (in Biosafety Cabinet) labeling->in_vitro in_vivo In Vivo Studies (in Biosafety Cabinet/Fume Hood) labeling->in_vivo decontaminate Decontaminate Surfaces (e.g., 10% bleach) in_vitro->decontaminate in_vivo->decontaminate waste_solid Solid Waste (Contaminated PPE, consumables) -> Hazardous Waste Container decontaminate->waste_solid waste_liquid Liquid Waste (Unused solutions) -> Hazardous Chemical Waste decontaminate->waste_liquid waste_sharps Sharps Waste (Needles, syringes) -> Sharps Container for Incineration decontaminate->waste_sharps

Caption: Workflow for Safe Handling of this compound.

IV. Experimental Protocols

Preparation of Stock Solution (Example)

  • Pre-calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • PPE and Environment: Don appropriate PPE as outlined in the table above. All manipulations must be performed within a certified chemical fume hood or ducted biosafety cabinet.

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the target concentration.

  • Solubilization: Gently vortex or sonicate until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into clearly labeled, cryo-resistant vials and store at -80°C for long-term storage or -20°C for short-term use.

V. Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using a chemical spill kit.

  • Decontaminate: Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a thorough wash with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and lukewarm water for at least 15 minutes. Avoid using hot water as it can increase skin absorption.

  • Eye Contact: Flush the affected eye with a large volume of water or an isotonic eyewash solution for a minimum of 15 minutes.

  • Ingestion or Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the medical personnel.

VI. Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, bench paper, and other disposable materials must be placed in a clearly labeled hazardous waste container.
Liquid Waste Unused or leftover this compound solutions must be collected in a designated, sealed hazardous chemical waste container. Do not pour down the drain.
Sharps Needles and syringes used for handling this compound must be disposed of in a designated sharps container destined for incineration. Do not recap, bend, or break needles.

For hazardous waste pickup, contact your institution's Environmental Health and Safety (EHS) office.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.